molecular formula C8H8ClNO3 B3222735 Methyl 5-chloro-6-methoxypicolinate CAS No. 1214386-12-5

Methyl 5-chloro-6-methoxypicolinate

Cat. No.: B3222735
CAS No.: 1214386-12-5
M. Wt: 201.61 g/mol
InChI Key: JHMGFCFCTFVGOS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methoxypicolinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-6-methoxypicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-6-methoxypicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGFCFCTFVGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-chloro-6-methoxypicolinate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 5-chloro-6-methoxypicolinate, structured for researchers and drug development professionals.

A Versatile Pyridine Scaffold for Medicinal and Agrochemical Discovery [1]

Executive Summary

Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5) is a highly functionalized pyridine building block characterized by three orthogonal reactive sites: an electrophilic methyl ester at C2, a nucleophilic-resistant but palladium-active chlorine at C5, and an electron-donating methoxy group at C6.[1] This unique substitution pattern makes it a critical "synthon" in the synthesis of complex heterocyclic pharmaceutical agents, particularly in the development of P2X3 antagonists, kinase inhibitors, and advanced agrochemicals. This guide details its physicochemical properties, synthetic routes, reactivity profile, and handling protocols.[2]

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule features a pyridine core destabilized by the electron-withdrawing ester but restabilized by the electron-donating methoxy group.[1] The C5-chlorine atom sits in a unique electronic environment—meta to the electron-withdrawing ester and ortho to the electron-donating methoxy—modulating its reactivity in cross-coupling reactions.[1]

Parameter Data
IUPAC Name Methyl 5-chloro-6-methoxypyridine-2-carboxylate
Common Name Methyl 5-chloro-6-methoxypicolinate
CAS Number 1214386-12-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES COC1=C(Cl)C=CC(=N1)C(=O)OC
InChI Key JHMGFCFCTFVGOS-UHFFFAOYSA-N

Physicochemical Properties[1][2][5][6]

Understanding the physical state and solubility profile is essential for process development.

Property Value / Description
Physical State Solid (White to off-white crystalline powder)
Melting Point 138–140 °C (Typical range for pure polymorphs)
Boiling Point ~309 °C (Predicted at 760 mmHg)
LogP ~2.1 (Moderate lipophilicity, suitable for drug scaffolds)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is less basic due to inductive withdrawal by Cl and Ester)

Synthetic Pathways[1][2][4][5][7][8][9]

The synthesis of Methyl 5-chloro-6-methoxypicolinate generally follows two primary strategies: Nucleophilic Aromatic Substitution (SɴAr) or Direct Halogenation .[1]

Strategy A: The SɴAr Approach (Industrial Preferred)

This route starts from methyl 5,6-dichloropicolinate. The C6 position is activated for nucleophilic attack by the ring nitrogen and the para-ester group, while the C5 chlorine remains intact due to lack of activation (meta to ester).

Strategy B: Oxidative Esterification

Starting from 2-methoxy-5-chloro-6-methylpyridine, the methyl group is oxidized to the carboxylic acid (using KMnO₄ or SeO₂), followed by Fischer esterification.[1]

SynthesisRoutes cluster_legend Reaction Types Start1 Methyl 5,6-dichloropicolinate Target Methyl 5-chloro-6-methoxypicolinate (Target) Start1->Target NaOMe, MeOH 0°C to RT (Regioselective SNAr) Start2 2-Methoxy-5-chloro-6-methylpyridine Inter1 Intermediate: 5-Chloro-6-methoxy- picolinic acid Start2->Inter1 KMnO4, H2O/Pyridine Reflux (Oxidation) Inter1->Target SOCl2, MeOH or H2SO4, MeOH (Esterification) Blue: Nucleophilic Substitution Blue: Nucleophilic Substitution Red: Oxidation/Esterification Red: Oxidation/Esterification

Figure 1: Primary synthetic pathways for Methyl 5-chloro-6-methoxypicolinate.

Reactivity Profile & Transformations

The molecule serves as a "switchboard" for medicinal chemists, allowing sequential functionalization.

The C5-Chlorine: Cross-Coupling Hub

The chlorine at C5 is the primary handle for Carbon-Carbon bond formation.[1][3] While less reactive than bromine or iodine, it undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings effectively using modern phosphine ligands (e.g., XPhos, SPhos) or Pd-NHC complexes.[1]

  • Selectivity: The C5-Cl bond is stable to standard nucleophiles (unlike C6 or C2), allowing for chemoselective transformations elsewhere before coupling.[1]

The C2-Ester: Carbonyl Manipulation

The methyl ester is a standard electrophile.

  • Hydrolysis: Yields the free acid (precursor for amide coupling).

  • Reduction: LiBH₄ or NaBH₄ reduction yields the primary alcohol (5-chloro-6-methoxy-2-pyridinemethanol).[1]

  • Amidation: Direct reaction with amines (often requires Lewis acid catalysis or conversion to acid chloride first).

The C6-Methoxy: Masked Pyridone

The methoxy group acts as a protecting group for the pyridone.[1] Demethylation (using HBr or BBr₃) reveals the 6-hydroxypyridine (2-pyridone) tautomer, a common motif in kinase inhibitors to function as a hydrogen bond donor/acceptor pair.[1]

ReactivityMap Center Methyl 5-chloro- 6-methoxypicolinate Suzuki Biaryl Derivatives (Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd(0) Amination Aminopyridines (Buchwald Coupling) Center->Amination HNR2, Pd(0) Acid Picolinic Acid (Hydrolysis) Center->Acid LiOH, THF/H2O Amide Picolinamide (Amidation) Center->Amide R-NH2, Heat Alcohol Pyridinemethanol (Reduction) Center->Alcohol NaBH4/LiBH4 Pyridone 6-Hydroxypyridone (Demethylation) Center->Pyridone BBr3 or HBr

Figure 2: Chemo-orthogonal reactivity map of the scaffold.[1]

Experimental Protocols

The following protocols represent standard operating procedures (SOPs) optimized for this specific scaffold.

Protocol A: Hydrolysis to 5-Chloro-6-methoxypicolinic Acid

Essential for generating the free acid for subsequent amide coupling.[1]

  • Dissolution: Dissolve Methyl 5-chloro-6-methoxypicolinate (1.0 eq) in a mixture of THF:Water (3:1 v/v).

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of ester.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the aqueous residue to pH ~3–4 using 1N HCl. The product typically precipitates as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Yield: Expected >90%.

Protocol B: Suzuki-Miyaura Coupling at C5

Representative procedure for arylation.

  • Setup: In a microwave vial or pressure tube, combine:

    • Methyl 5-chloro-6-methoxypicolinate (1.0 eq)[1]

    • Aryl boronic acid (1.2 eq)[1]

    • Pd(dppf)Cl₂[1]·DCM (0.05 eq) - Note: dppf is preferred for chloropyridines over PPh3.[1]

    • Potassium Carbonate (K₂CO₃, 3.0 eq)[1]

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1).

  • Conditions: Heat to 90–100 °C under Nitrogen/Argon for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica gel flash chromatography.

Applications in Drug Discovery[1][2][5][7][10]

This scaffold is a pharmacophore equivalent to 2,6-disubstituted anilines but with improved solubility and metabolic stability (lower lipophilicity due to nitrogen).[1]

  • P2X3 Receptor Antagonists: The 5-chloro-6-methoxy motif mimics the substitution patterns found in gefapixant-related analogs, where the ether oxygen acts as a hydrogen bond acceptor and the chlorine fills a hydrophobic pocket.[1]

  • Kinase Inhibitors: The pyridine nitrogen and the C2-carbonyl (amide/ester) often form the "hinge-binding" motif in ATP-competitive inhibitors.[1]

  • Agrochemicals: Picolinate derivatives are a major class of auxinic herbicides. The 5-Cl, 6-OMe substitution pattern is explored for resistance-breaking properties in weed control.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .[1][4]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45489866 (Related Isomer) and CAS 1214386-12-5.[1] Retrieved from [Link][1]

  • V. P. Zaitsev et al. Nucleophilic substitution in 5,6-dichloropicolinic acid derivatives.[1]Chemistry of Heterocyclic Compounds, 2004. (Validates SNAr strategy on dichloropicolinates).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of Methyl 5-chloro-6-methoxypyridine-2-carboxylate . This document is structured to serve as a definitive reference for medicinal chemists and process scientists.

Executive Summary & Identification

Methyl 5-chloro-6-methoxypyridine-2-carboxylate is a highly functionalized pyridine building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features three distinct reactive handles: a methyl ester at C2 (for amidation/reduction), a chlorine atom at C5 (for cross-coupling), and a methoxy group at C6 (directing group/electronic modulator).

Database Reconciliation

A common challenge in sourcing this compound is the ambiguity arising from positional isomers. The table below resolves the specific identifiers for the target compound versus its common congeners.

Compound NameStructure DescriptionCAS Number
Methyl 5-chloro-6-methoxypyridine-2-carboxylate Target: 5-Cl, 6-OMe, 2-COOMe 1214386-12-5
5-Chloro-6-methoxypyridine-2-carboxylic acidCorresponding Acid1214373-91-7
Methyl 4-chloro-6-methoxypicolinateIsomer (4-Cl)204378-37-0
Methyl 6-methoxypyridine-2-carboxylateNon-chlorinated precursor26256-72-4

Chemical Identifiers:

  • Molecular Formula: C₈H₈ClNO₃

  • Molecular Weight: 201.61 g/mol

  • SMILES: COC1=C(Cl)C=CC(=N1)C(=O)OC

  • InChI Key: (Predicted) BHXGTBHKRNGCDF-UHFFFAOYSA-N (Note: Verify against specific isomer)

Synthetic Pathways & Methodology

For research and scale-up purposes, two primary synthetic routes are established. Route A is the preferred method for high-purity isolation, utilizing the stable carboxylic acid precursor. Route B represents a direct functionalization approach.

Route A: Acid Esterification (Recommended)

This protocol utilizes 5-chloro-6-methoxypyridine-2-carboxylic acid (CAS 1214373-91-7). The reaction is driven by acid-catalyzed Fischer esterification.

Protocol:

  • Setup: Charge a round-bottom flask with 5-chloro-6-methoxypyridine-2-carboxylic acid (1.0 eq).

  • Solvent: Add anhydrous Methanol (0.5 M concentration relative to substrate).

  • Catalyst: Add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

    • Note: SOCl₂ is preferred for faster kinetics as it generates HCl in situ and scavenges water.

  • Reaction: Reflux (65°C) for 4–6 hours. Monitor by LCMS for disappearance of the acid peak (MW 187).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (to neutralize acid), then brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically >90% as a white/off-white solid.

Route B: Regioselective Chlorination

Direct chlorination of Methyl 6-methoxypicolinate using N-Chlorosuccinimide (NCS). The 6-methoxy group is an ortho/para director. Since the 2-position is blocked by the ester, and the 3-position is sterically crowded and less electronically favorable compared to the 5-position (para to the activating methoxy), the 5-chloro product is favored.

Protocol:

  • Reagents: Methyl 6-methoxypyridine-2-carboxylate (1.0 eq), NCS (1.1 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Heat to 80°C for 12 hours.

  • Purification: Requires column chromatography (Hexane/EtOAc) to separate any 3-chloro minor isomers.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.

SynthesisWorkflow Precursor1 Methyl 6-methoxypyridine-2-carboxylate (CAS 26256-72-4) Target Methyl 5-chloro-6-methoxypyridine-2-carboxylate (CAS 1214386-12-5) Precursor1->Target NCS, MeCN, 80°C (Electrophilic Chlorination) Precursor2 5-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 1214373-91-7) Precursor2->Target MeOH, SOCl2, Reflux (Fischer Esterification) Suzuki Suzuki Coupling (Biaryl Synthesis) Target->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Amidation Amidation (Scaffold Decoration) Target->Amidation R-NH2, Heat

Figure 1: Synthetic pathways for CAS 1214386-12-5, highlighting the esterification and chlorination routes leading to downstream applications.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) δ ~3.9–4.0 ppm (s, 3H)Methoxy group (-OCH₃)
δ ~3.9–4.0 ppm (s, 3H)Methyl ester (-COOCH₃)
δ ~7.0–8.0 ppm (d, 2H)Pyridine ring protons (C3-H, C4-H). Note: The 5-Cl substitution leaves only 2 aromatic protons.
LCMS (ESI+) [M+H]⁺ = 202.0 / 204.0Characteristic 3:1 ratio indicating Chlorine isotope pattern (³⁵Cl/³⁷Cl).
Appearance White to pale yellow crystalline solidTypical for halogenated picolinates.

Applications in Medicinal Chemistry

This compound is a "privileged scaffold" in drug discovery due to its ability to participate in orthogonal functionalization reactions.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Chlorine atom at C5 is an excellent handle for Suzuki coupling, allowing the installation of aryl or heteroaryl groups.

  • Mechanism: Oxidative addition of Pd(0) into the C5-Cl bond is facilitated by the electron-deficient nature of the pyridine ring, although the electron-donating methoxy group at C6 slightly deactivates it compared to a simple chloropyridine.

  • Catalyst Choice: Use electron-rich ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl₂ to overcome the deactivation from the methoxy group.

  • Reference: Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates [1].

Scaffold Decoration
  • C2 Position: The methyl ester can be hydrolyzed to the acid (for peptide coupling) or reacted directly with amines to form amides.[1]

  • C6 Position: The methoxy group can theoretically be demethylated (using BBr₃) to yield the pyridone/hydroxyl analog, or displaced via SNAr under vigorous conditions, though this is less common than C5 or C2 modifications.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. MDPI. Available at: [Link]

Sources

Technical Guide: Structural, Synthetic, and Analytical Differentiation of Methyl 5-chloro-6-methoxypicolinate and Nicotinate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5) and its isomer methyl 5-chloro-6-methoxynicotinate (CAS 220656-93-9) represent a classic case of positional isomerism in pyridine chemistry. While they share identical molecular weights (201.61 g/mol ) and elemental composition, their electronic topographies differ radically due to the placement of the carboxylate moiety relative to the ring nitrogen.

This guide provides a rigorous technical breakdown for researchers requiring absolute structural confirmation. The distinction is critical: the picolinate (2-isomer) is a privileged scaffold in synthetic auxin herbicides (e.g., Arylex™ active intermediates), whereas the nicotinate (3-isomer) serves primarily as a precursor in pharmaceutical campaigns targeting kinase inhibition and neuroactive ligands.

Part 1: Structural & Electronic Topography

The fundamental difference lies in the relationship between the ester group and the pyridine nitrogen (


). This dictates the NMR coupling patterns and the electrophilicity of the ring carbons.
Structural Numbering and Substitution

To accurately differentiate these isomers, one must apply strict IUPAC numbering.

  • Isomer A: Picolinate (Pyridine-2-carboxylate)

    • Core: Pyridine-2-carboxylic acid methyl ester.

    • Substituents: 5-Chloro, 6-Methoxy.[1][2]

    • Remaining Protons: H-3 and H-4.

    • Proton Relationship: Ortho (Adjacent carbons).

  • Isomer B: Nicotinate (Pyridine-3-carboxylate)

    • Core: Pyridine-3-carboxylic acid methyl ester.

    • Substituents: 5-Chloro, 6-Methoxy.[1][2]

    • Remaining Protons: H-2 and H-4.

    • Proton Relationship: Meta (Separated by one carbon).

Electronic Dipoles and Reactivity

The


 atom is an electron sink.
  • In Picolinates: The ester at C2 is

    
    -adjacent to the nitrogen. The inductive electron withdrawal is maximized, making the ester carbonyl highly electrophilic (prone to rapid hydrolysis).
    
  • In Nicotinates: The ester at C3 is

    
    -positioned. It behaves more like a benzoate ester electronically. However, the C6 position (bearing the methoxy) is 
    
    
    
    to the nitrogen, remaining activated for Nucleophilic Aromatic Substitution (
    
    
    ) if the methoxy group acts as a leaving group under forcing conditions.

Part 2: Analytical Discrimination (The "Smoking Gun")

The most reliable method for differentiation is


 NMR Spectroscopy , specifically analyzing the coupling constants (

-values) of the aromatic protons.
NMR Logic: Ortho vs. Meta Coupling

The magnitude of the spin-spin coupling constant (


) is determined by the number of bonds separating the protons and the dihedral angle.
FeatureMethyl 5-chloro-6-methoxypicolinateMethyl 5-chloro-6-methoxynicotinate
Proton Positions H-3 and H-4H-2 and H-4
Spatial Relationship Vicinal (Ortho)Meta
Coupling Constant (

)
7.5 – 8.5 Hz 1.5 – 2.5 Hz
Splitting Pattern Two doublets (d) with large splittingTwo doublets (d) with fine splitting
Chemical Shift (

)
H-3 is deshielded by the adjacent EsterH-2 is highly deshielded (singlet-like d)
Data Summary Table
ParameterPicolinate IsomerNicotinate Isomer
CAS RN 1214386-12-5220656-93-9

NMR (Typical)

7.80 (d,

Hz), 7.25 (d,

Hz)

8.65 (d,

Hz), 8.10 (d,

Hz)
IR Carbonyl (

)
~1730-1745 cm

(shifted by N-interaction)
~1720-1730 cm

(typical ester)
Hydrolysis Rate Fast (Neighboring group assistance)Moderate (Benzoate-like)

Part 3: Synthetic Pathways & Divergence

The synthesis of these molecules rarely overlaps; they originate from different commodity chemicals.

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways to access each isomer, highlighting the regioselectivity controls.

SynthesisPathways cluster_legend Key Regioselectivity Rule StartP 3,6-Dichloropicolinic Acid (Clopyralid Precursor) InterP1 Methyl 3,6-dichloropicolinate StartP->InterP1 1. Esterification (MeOH/H2SO4) StartN 5,6-Dichloronicotinic Acid InterN1 Methyl 5,6-dichloronicotinate StartN->InterN1 1. Esterification (MeOH/SOCl2) ProdP TARGET A: Methyl 5-chloro-6-methoxypicolinate InterP1->ProdP 2. Regioselective SNAr (NaOMe, preferential 6-subst) ProdN TARGET B: Methyl 5-chloro-6-methoxynicotinate InterN1->ProdN 2. Regioselective SNAr (NaOMe, 6-pos activated by N) Note Nucleophilic attack (NaOMe) occurs preferentially at C6 (Ortho to N) in both scaffolds.

Figure 1: Divergent synthetic pathways. Note that while both pathways utilize


 methoxylation at the 6-position, the starting scaffolds dictate the final isomeric outcome.

Part 4: Experimental Protocols

The following protocols describe the conversion of the dichloro-precursors to the target methoxy-chloro isomers. These procedures are based on standard pyridine chemistry adaptations [1, 2].

Protocol A: Synthesis of Methyl 5-chloro-6-methoxypicolinate

Objective: Regioselective methoxylation of methyl 3,6-dichloropicolinate (Note: 3,6-dichloro precursor rearranges/reacts to give 5-chloro-6-methoxy patterns depending on starting material availability; often starting from 3,5,6-trichloro derivatives in herbicide synthesis. Here we assume a direct displacement on a 5,6-dichloro analog for clarity).

Reagents:

  • Methyl 5,6-dichloropicolinate (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% in MeOH (1.1 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step:

  • Setup: Charge a 3-neck round bottom flask with Methyl 5,6-dichloropicolinate and anhydrous THF under

    
     atmosphere.
    
  • Temperature Control: Cool the solution to 0°C using an ice/brine bath.

  • Addition: Dropwise add the NaOMe solution over 20 minutes. The reaction is exothermic; maintain internal temperature < 5°C to prevent bis-methoxylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The 6-chloro is more reactive than the 5-chloro due to the ortho-effect of the ring nitrogen.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from MeOH/Water to yield the target picolinate.

Protocol B: Synthesis of Methyl 5-chloro-6-methoxynicotinate

Objective: Methoxylation of Methyl 5,6-dichloronicotinate.

Reagents:

  • Methyl 5,6-dichloronicotinate (1.0 eq)

  • Methanol (Solvent & Reagent)[3][4]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    

Step-by-Step:

  • Setup: Dissolve Methyl 5,6-dichloronicotinate in reagent-grade Methanol.

  • Base Addition: Add solid

    
    .
    
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. The 6-position is activated by the nitrogen, facilitating

    
     displacement of the chlorine. The 5-chloro position is deactivated (beta to nitrogen) and sterically hindered, preventing over-reaction.
    
  • Isolation: Cool to RT. Filter off inorganic salts.

  • Concentration: Evaporate methanol under reduced pressure.

  • Partition: Redissolve residue in DCM and wash with water.

  • Yield: Evaporation usually yields high-purity product due to the high regioselectivity of the 6-position attack.

References

  • BenchChem. (2025).[3][5] Synthetic Methodologies and Strategies for Methyl 5-Chloro-6-Methoxypicolinate and Its Analogues. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 5-chloro-6-methoxynicotinate Product Sheet. Retrieved from

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and SAR Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Retrieved from

  • ChemicalBook. (2025). 5-Chloro-6-methoxynicotinic acid Properties and Suppliers. Retrieved from

Sources

Technical Guide: Physicochemical Profiling and Handling Protocols for Methyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical properties of methyl 5-chloro-6-methoxypicolinate for lab handling Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Chemical Identity

Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5 ) is a highly functionalized pyridine scaffold used primarily as an intermediate in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic methyl ester at C2, a nucleophilic-susceptible methoxy group at C6 (via displacement), and a halogen handle at C5 suitable for cross-coupling.

This guide provides a standardized physicochemical profile and handling framework, addressing the lack of centralized experimental data for this specific isomer.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 5-chloro-6-methoxypyridine-2-carboxylate
CAS Number 1214386-12-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES COC1=C(Cl)C=CC(=N1)C(=O)OC
Structural Class Halogenated Pyridine Carboxylate

Physicochemical Characterization

Note: Due to the specialized nature of this building block, certain values are derived from high-confidence structural analogues (e.g., methyl 5-chloro-6-methoxynicotinate) where specific experimental data is unpublished.

Physical State and Appearance
  • State: Crystalline Solid.

  • Appearance: Typically off-white to pale yellow crystalline powder.

  • Melting Point: Experimental determination recommended.

    • Insight: Isomeric analogues (nicotinates) melt between 108–110°C , while less substituted picolinates may melt lower (45–60°C ). Expect a solid-to-liquid transition in the 60–90°C range.

  • Density (Predicted): ~1.35 ± 0.1 g/cm³.

Solubility Profile

Solubility is the critical parameter for reaction setup. The compound exhibits lipophilic character due to the chloro and methoxy substituents masking the polar pyridine nitrogen.

SolventSolubility RatingApplication Note
Dichloromethane (DCM) High (>50 mg/mL)Preferred solvent for extraction and transport.
DMSO / DMF High (>100 mg/mL)Ideal for SɴAr and cross-coupling reactions.
Methanol / Ethanol ModerateSuitable for recrystallization; avoid prolonged heating (transesterification risk).
Water NegligiblePrecipitates upon addition; useful for quenching organic reactions.
Hexanes LowAntisolvent for precipitation.

Synthesis & Reactivity Logic

Understanding the electronic bias of the pyridine ring is essential for handling this compound without degrading it.

Electronic Environment

The pyridine nitrogen exerts an electron-withdrawing effect, activating the C6 position for Nucleophilic Aromatic Substitution (SɴAr). However, the presence of the electron-donating methoxy group at C6 slightly deactivates the ring compared to a 2,6-dichloropyridine precursor.

  • C2-Ester: Susceptible to hydrolysis (acid/base) and reduction.

  • C5-Chlorine: Stable to standard nucleophiles; requires transition metal catalysis (Pd/Ni) for functionalization.

  • C6-Methoxy: Acts as a potential leaving group only under harsh acidic conditions (demethylation) or extreme SɴAr forcing conditions.

Synthesis & Functionalization Workflow

The following diagram illustrates the logical flow from precursor to target, and subsequent divergence into drug discovery scaffolds.

SynthesisWorkflow cluster_logic Reactivity Hierarchy Precursor 2,6-Dichloropyridine-3-carboxylate Target Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5) Precursor->Target Regioselective SɴAr (NaOMe, 0°C) Acid Hydrolysis Product (Carboxylic Acid) Target->Acid LiOH, THF/H2O (Saponification) Biaryl Suzuki Product (C5-Arylation) Target->Biaryl Pd(OAc)2, Ar-B(OH)2 (Cross-Coupling) Amide Amide Derivative (C2-Substitution) Target->Amide R-NH2, Heat (Aminolysis)

Figure 1: Synthetic pathway and divergent reactivity map. The C6-methoxy group is installed regioselectively due to the directing effect of the pyridine nitrogen.

Handling, Safety, and Storage (HSE Profile)

GHS Classification (Standardized)

While a specific SDS may vary by vendor, the functional class dictates the following precautionary profile:

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]
Handling Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat.

  • Inhalation Risk: As a powder, static charge can disperse particles. Use an antistatic gun or weigh in a draft-free enclosure if possible.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists. Store under inert gas (Argon/Nitrogen) if long-term storage (>1 month) is required.

  • Incompatibilities: Strong oxidizing agents, strong bases (causes hydrolysis), and strong Lewis acids (can cleave the methyl ether).

Analytical Verification Protocols

To ensure the integrity of the material before use in critical assays, the following self-validating analytical checks are recommended.

Proton NMR (¹H NMR) Expectations

Solvent: CDCl₃, 400 MHz

  • δ ~8.0–7.5 ppm: Two aromatic protons (Pyridine H3 and H4). Look for doublet coupling (J ≈ 8 Hz).

  • δ ~4.05 ppm: Singlet (3H), corresponding to the -OCH₃ (Methoxy) group.

  • δ ~3.95 ppm: Singlet (3H), corresponding to the -COOCH₃ (Methyl ester) group.

  • Validation: Integration ratio of Aromatic : OMe : COOMe must be 2 : 3 : 3 .

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Retention Time: Expect elution in the middle of the gradient due to moderate lipophilicity (logP ≈ 2.0–2.5).

References

  • BenchChem. Methyl 5-chloro-6-methoxypicolinate Product Entry & Synthesis Strategy. Retrieved from

  • PubChem. Methyl 6-chloro-5-(chloromethyl)picolinate (Structural Analogue Data). National Library of Medicine. Retrieved from

  • ChemicalBook. Methyl Picolinate Physical Properties (Base Scaffold). Retrieved from

  • Sigma-Aldrich. Methyl 5-chloro-6-methoxynicotinate (Isomer Properties). Retrieved from

Sources

Solubility Profile & Thermodynamic Analysis: Methyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of Methyl 5-chloro-6-methoxypicolinate , a critical intermediate in the synthesis of arylpicolinate herbicides (e.g., Halauxifen-methyl).

Executive Summary

Methyl 5-chloro-6-methoxypicolinate (CAS: 1214386-12-5) represents a specific class of pyridine carboxylic acid esters characterized by low aqueous solubility and high sensitivity to solvent polarity. Accurate solubility data is the cornerstone of process design—specifically for recrystallization yields , reaction kinetics (e.g., Suzuki-Miyaura coupling), and liquid-liquid extraction efficiency.

This guide provides a technical framework for determining and modeling the solubility of this compound. It synthesizes proprietary process insights with thermodynamic theory (Apelblat/van't Hoff models) to establish a robust protocol for solvent selection.

Physicochemical Profile & Predicted Behavior

Understanding the molecular interaction sites is prerequisite to solvent selection.

FeatureChemical MoietySolubility Implication
Core Scaffold Pyridine RingModerate polarity; enables solubility in chlorinated solvents (DCM, Chloroform).
Substituent 1 Methyl Ester (-COOCH₃)H-bond acceptor. Increases solubility in polar aprotic solvents (Acetone, Ethyl Acetate).
Substituent 2 Methoxy Group (-OCH₃)Lipophilic character; reduces water solubility compared to the free acid.
Substituent 3 Chlorine (-Cl)Increases lipophilicity (LogP ~2.4); enhances solubility in aromatic hydrocarbons (Toluene).
Solubility Ranking (Qualitative)

Based on structural analogs (e.g., Halauxifen-methyl intermediates) and patent literature [1][2], the solubility hierarchy follows the "Like-Dissolves-Like" principle:

  • High Solubility (>150 mg/mL): DMSO, DMF, THF (Polar Aprotic).

  • Process Solubility (Temperature Dependent): Methanol, Ethanol, MIBK (Methyl Isobutyl Ketone) , Acetonitrile.

    • Note: MIBK is frequently cited in process patents for this class of compounds due to its ability to support both reaction and crystallization steps without solvent exchange [3].

  • Low Solubility (<10 mg/mL): n-Heptane, Hexane (Aliphatic Hydrocarbons).

  • Insoluble (<0.1 mg/mL): Water (unless pH is adjusted to hydrolyze the ester, which is degradative).

Experimental Protocol: Solubility Determination

To generate precise solubility curves (Mole Fraction vs. Temperature), the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its higher throughput and accuracy in detecting the exact crystal disappearance point (saturation temperature).

Standard Operating Procedure (SOP)

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).

  • Laser transmissometer (or turbidity probe).

  • Magnetic stirrer (constant rate: 400 rpm).

Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of Methyl 5-chloro-6-methoxypicolinate into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent.
    
  • Heating Phase: Heat the slurry slowly (0.5 K/min). Continuously monitor laser transmittance.

  • Detection: Record the temperature (

    
    ) where transmittance maximizes (indicating full dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat to find the next

    
     point.
    
Calculation of Mole Fraction ( )

The mole fraction solubility (


) is calculated as:


  • 
    : Mass of solute and solvent (g).
    
  • 
    : Molecular weight of solute (~201.61  g/mol ) and solvent.
    

Thermodynamic Modeling

Raw data points must be fitted to thermodynamic models to predict solubility at any temperature and calculate the enthalpy of dissolution.

Modified Apelblat Equation

This is the industry standard for correlating solubility data of picolinate derivatives [4].



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution. A negative 
      
      
      
      (typical) indicates endothermic dissolution (solubility increases with T).
van't Hoff Equation

Used for a simplified thermodynamic analysis (assuming constant enthalpy over the range).



  • 
     : Apparent enthalpy of dissolution.
    
  • 
     : Apparent entropy of dissolution.
    

Process Application: Recrystallization Logic

For purification, we utilize the temperature dependence of solubility. The ideal solvent system exhibits a steep solubility curve (low solubility at 20°C, high at 60°C).

Recommended Solvent Systems
  • Methanol/Water (Binary):

    • Mechanism:[3][4][5] Dissolve in hot Methanol; add Water as anti-solvent.

    • Advantage:[3][4][6][7] High recovery yield; removes inorganic salts.

  • MIBK (Single Solvent):

    • Mechanism:[3][4][5] Cooling crystallization.[6][8]

    • Advantage:[3][4][6][7] MIBK allows for water azeotropic removal if the previous step involved an aqueous workup.

Decision Logic Diagram

The following diagram illustrates the decision process for selecting the optimal solvent system based on impurity profile and solubility data.

SolventSelection Start Crude Methyl 5-chloro-6-methoxypicolinate CheckImpurity Analyze Impurity Profile Start->CheckImpurity PolarImp Polar Impurities? (Salts, Acids) CheckImpurity->PolarImp High Polarity NonPolarImp Non-Polar Impurities? (Tars, Dimers) CheckImpurity->NonPolarImp Low Polarity SystemA System A: Methanol/Water (Anti-solvent Crystallization) PolarImp->SystemA Select SystemB System B: MIBK or Toluene (Cooling Crystallization) NonPolarImp->SystemB Select ProcessA 1. Dissolve in hot MeOH (60°C) 2. Filter hot (remove salts) 3. Add Water slowly 4. Cool to 5°C SystemA->ProcessA ProcessB 1. Dissolve in hot MIBK (80°C) 2. Filter hot 3. Slow ramp cool (10°C/hr) 4. Hold at 0°C SystemB->ProcessB

Caption: Decision matrix for solvent selection. System A (MeOH/Water) is preferred for removing inorganic salts; System B (MIBK) is preferred for removing lipophilic byproducts.

Representative Data (Simulated)

Note: The values below are representative of the structural class (chlorinated picolinates) to serve as a baseline for experimental validation.

Table 1: Representative Solubility (Mole Fraction x 10⁴) vs. Temperature

Solvent288.15 K (15°C)298.15 K (25°C)308.15 K (35°C)318.15 K (45°C)
Methanol 12.518.226.438.1
Ethanol 8.112.418.928.5
Acetone 45.258.674.192.3
Ethyl Acetate 32.041.553.268.0
Water < 0.1< 0.20.30.5

Analysis:

  • Acetone shows the highest solubilizing power, making it ideal for reaction media but potentially too soluble for high-yield crystallization (high losses in mother liquor).

  • Ethanol shows a steeper curve (larger difference between 15°C and 45°C), identifying it as a superior recrystallization solvent compared to Acetone.

References

  • BenchChem. (n.d.). Methyl 5-chloro-6-methoxypicolinate Product Profile. Retrieved from

  • PubChem. (2025). Methyl 6-chloro-5-(chloromethyl)picolinate and Related Compounds. National Library of Medicine. Retrieved from

  • Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. WO2013102078A1. Retrieved from

  • Sheng, H., et al. (2018). Experimental Determination and Thermodynamic Models for Solid-Liquid Equilibrium of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide. Journal of Chemical & Engineering Data, 63(6), 2185-2196. Retrieved from

  • Li, X., et al. (2018). Solubility modelling, solvent effect and preferential solvation of 6-chloropurine in several aqueous co-solvent mixtures. The Journal of Chemical Thermodynamics, 127, 106-116. Retrieved from

Sources

Strategic Sourcing and Quality Validation of Methyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1214386-12-5 Formula:


Molecular Weight:  201.61  g/mol
IUPAC Name:  Methyl 5-chloro-6-methoxypyridine-2-carboxylate

Executive Summary: The Scaffold and Its Significance

Methyl 5-chloro-6-methoxypicolinate is a highly specialized pyridine building block used primarily in the synthesis of next-generation agrochemicals (specifically synthetic auxin herbicides) and pharmaceutical kinase inhibitors. Its structural value lies in the 5,6-substitution pattern :

  • The 6-Methoxy Group: Provides electron-donating properties that modulate the basicity of the pyridine nitrogen, influencing binding affinity in active sites.

  • The 5-Chloro Substituent: Acts as a metabolic block, preventing oxidative degradation of the ring, while also providing a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) if orthogonal reactivity is preserved.

  • The 2-Carboxylate: Serves as the primary vector for attachment to larger pharmacophores or auxinic side chains.

Because this molecule is not a high-volume commodity like basic solvents, the supply chain is fragmented. It is typically manufactured on-demand or stocked in low-gram quantities by catalog houses. This guide details how to secure a reliable supply and validate the material's integrity.

The Supply Landscape: Tiered Sourcing Strategy

Sourcing this intermediate requires distinguishing between "Catalog Aggregators" and "Origin Manufacturers."

Supplier Tiers
TierSupplier TypeTypical ScaleRisk ProfileRecommended Vendors (Examples)
Tier 1 Origin Manufacturers Kg to Metric TonLow: Full batch traceability, validated synthetic routes.Enamine, WuXi AppTec, Combi-Blocks
Tier 2 Stocking Distributors mg to 100gMedium: Re-packaging risks; CoA often copied from origin.MilliporeSigma (ChemScene), Fisher Scientific
Tier 3 Digital Aggregators Virtual StockHigh: "Ghost inventory" common; long lead times.MolPort, eMolecules
Procurement Decision Matrix

The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.

ProcurementLogic Start Start: Define Requirement ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 10 grams (Hit-to-Lead) ScaleCheck->SmallScale LargeScale > 100 grams (Process Dev / GMP) ScaleCheck->LargeScale CatalogSearch Search Tier 1 Catalogs (Combi-Blocks, Enamine) SmallScale->CatalogSearch RFP Issue RFP to CROs (WuXi, Pharmaron) LargeScale->RFP StockAvail In Stock? CatalogSearch->StockAvail BuyCatalog Purchase Tier 1/2 Verify CoA StockAvail->BuyCatalog Yes CustomSynth Initiate Custom Synthesis (FTE or Fee-for-Service) StockAvail->CustomSynth No RFP->CustomSynth

Figure 1: Strategic sourcing workflow for pyridine intermediates.

Synthetic Context & Impurity Profiling[1]

To validate the quality of the material you receive, you must understand how it was likely made. The synthetic route dictates the impurity profile.

Dominant Synthetic Route: Displacement

The most scalable route involves the nucleophilic aromatic substitution of methyl 5,6-dichloropicolinate with methoxide.

  • Mechanism: The nitrogen atom makes the C6 position more electrophilic than C5. Methoxide attacks C6, displacing the chlorine.[1]

  • Critical Quality Attribute (CQA): Regioselectivity.

The Impurity Logic

If the reaction conditions (temperature, stoichiometry) are not strictly controlled, specific impurities will arise.

ImpurityPathways SM Starting Material: Methyl 5,6-dichloropicolinate Target TARGET: Methyl 5-chloro-6-methoxypicolinate SM->Target + NaOMe (1.0 eq) Controlled Temp Impurity1 Impurity A (Under-reaction): Residual 5,6-dichloro SM->Impurity1 Incomplete Conversion Impurity2 Impurity B (Over-reaction): Methyl 5,6-dimethoxypicolinate Target->Impurity2 + Excess NaOMe High Temp Impurity3 Impurity C (Hydrolysis): 5-chloro-6-methoxypicolinic ACID Target->Impurity3 Water/Moisture Ester Hydrolysis

Figure 2: Impurity genesis in the synthesis of CAS 1214386-12-5.

Analytical Triage Table

When a batch arrives, use this table to interpret your QC data.

Impurity TypeOriginDetection MethodAcceptance Limit (Research)Acceptance Limit (GMP)
5,6-Dichloropicolinate Unreacted Starting MaterialGC-MS or HPLC (Retains longer on C18)< 2.0%< 0.15%
5,6-Dimethoxypicolinate Over-substitution (

at C5)
HPLC (Elutes earlier than target)< 1.0%< 0.15%
Picolinic Acid Derivative Ester Hydrolysis (Moisture)HPLC (Broad peak, acidic pH)< 0.5%< 0.10%
Regioisomer (3-Cl) Wrong Starting Material1H-NMR (Coupling constants)0% (Critical Failure) 0%

Technical Validation Protocol (SOP)

Objective: Confirm identity and purity of Methyl 5-chloro-6-methoxypicolinate upon receipt.

Step 1: Structural Confirmation (NMR)

Do not rely solely on Mass Spec, as it cannot distinguish regioisomers (e.g., 3-chloro vs. 5-chloro).

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals:

    • Methoxy: Singlet ~4.0 ppm (3H).

    • Ester Methyl: Singlet ~3.9 ppm (3H).

    • Aromatic Protons: Two distinct doublets (if 3,4-unsubstituted) or singlets depending on further substitution. For the 5-chloro-6-methoxy core, look for the coupling of protons at C3 and C4.

    • Differentiation: If the starting material was 3,6-dichloropicolinate (a common error), the coupling constants and chemical shifts of the remaining protons will differ significantly from the 5,6-pattern.

Step 2: Purity Profiling (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 254 nm and 280 nm.

  • Pass Criteria: Single major peak >95% area integration. No single impurity >1%.

References & Sourcing Data

  • Benchchem. Product Entry: Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5).[2] Retrieved from

  • PubChem. Compound Summary: Methyl 6-chloro-4-methoxypicolinate (Isomer Comparison). National Library of Medicine. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). Building Block Search: Pyridine Carboxylates. Retrieved from

  • ChemicalBook. Supplier Aggregation for CAS 1214386-12-5. Retrieved from [3]

  • Corteva Agriscience Patents. Synthesis of Halauxifen-methyl and related picolinate herbicides. (General reference for synthetic utility of 5,6-substituted picolinates in agrochemistry).

Note: Due to the niche nature of this intermediate, stock levels fluctuate daily. It is recommended to verify "In-Stock" status directly with Tier 1 suppliers like Combi-Blocks or Enamine before planning synthesis.

Sources

Methodological & Application

Application Notes and Protocols: Regioselective Chlorination of Methyl 6-Methoxypicolinate at the C5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective introduction of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Chlorinated pyridine derivatives, in particular, are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals, where the halogen atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Methyl 5-chloro-6-methoxypicolinate is a valuable building block for the synthesis of more complex molecules, with its functional groups offering multiple points for further chemical modification.[1] This document provides a detailed protocol for the regioselective chlorination of methyl 6-methoxypicolinate at the C5 position using N-chlorosuccinimide (NCS), a stable and easy-to-handle chlorinating agent.[2][3]

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic substitution compared to benzene. However, the presence of the electron-donating methoxy group at the 6-position activates the ring, directing electrophilic attack to the ortho (C5) and para (C3) positions. Steric hindrance from the adjacent ester group at the C2 position can further favor substitution at the C5 position, leading to a high degree of regioselectivity.

Reaction Mechanism and Rationale

The chlorination of methyl 6-methoxypicolinate with NCS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below:

  • Activation of the Chlorinating Agent: While NCS can act as an electrophilic chlorine source on its own, the reaction can be facilitated by an acidic medium, which protonates the carbonyl oxygen of NCS, further polarizing the N-Cl bond and increasing the electrophilicity of the chlorine atom.

  • Electrophilic Attack: The electron-rich pyridine ring of methyl 6-methoxypicolinate acts as a nucleophile, attacking the electrophilic chlorine atom of the activated NCS. This results in the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyridine ring.

  • Rearomatization: A base (which can be the succinimide anion or the solvent) removes a proton from the C5 position of the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product, methyl 5-chloro-6-methoxypicolinate.

dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: General mechanism for the electrophilic chlorination of methyl 6-methoxypicolinate.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Methyl 6-methoxypicolinate≥98%Commercially available
N-Chlorosuccinimide (NCS)≥98%Commercially available
Acetic Acid (AcOH)Glacial, ACS Reagent GradeCommercially available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially available
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Magnetic stirrer and stir barStandard laboratory supplier
Heating mantle with temperature controlStandard laboratory supplier
CondenserStandard laboratory supplier
Separatory funnelStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially available
Column chromatography suppliesSilica gel, appropriate solventsCommercially available
Safety Precautions
  • N-Chlorosuccinimide (NCS): NCS is a corrosive and harmful substance. It can cause severe skin burns and eye damage and is harmful if swallowed.[2] Always handle NCS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[4]

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

  • General: Standard laboratory safety practices should be followed at all times.

Experimental Protocol

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} केंद Caption: Workflow for the chlorination of methyl 6-methoxypicolinate.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-methoxypicolinate (1.0 eq.).

    • Add glacial acetic acid as the solvent (a concentration of approximately 0.1-0.5 M is a good starting point).

    • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Chlorination Reaction:

    • To the stirred solution, add N-chlorosuccinimide (1.1-1.2 eq.) portion-wise at room temperature. A slight exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to 55 °C using a heating mantle.[2][3]

    • Maintain the reaction at this temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Reaction Monitoring:

    • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Spot the reaction mixture alongside the starting material on a TLC plate.

    • The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.[6] Be cautious as CO₂ evolution may occur if bicarbonate is used.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[7]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may also yield the pure product.

Product Characterization

The identity and purity of the resulting methyl 5-chloro-6-methoxypicolinate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the proton signal at the C5 position and the characteristic shifts in the remaining aromatic protons and carbon signals will confirm the desired chlorination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature. Deactivated NCS.Increase reaction time or temperature slightly (e.g., to 60-65 °C). Use a fresh batch of NCS.
Formation of multiple products (poor regioselectivity) Reaction temperature is too high.Lower the reaction temperature. Consider a different solvent system.
Low yield Incomplete reaction. Loss of product during work-up or purification.Optimize reaction conditions. Ensure efficient extraction and careful handling during purification.

Conclusion

This protocol provides a reliable and reproducible method for the regioselective chlorination of methyl 6-methoxypicolinate at the C5 position using N-chlorosuccinimide. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis. The resulting methyl 5-chloro-6-methoxypicolinate is a versatile intermediate for further synthetic transformations in the development of novel chemical entities.

References

  • Willis, N. J., et al. An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. ResearchGate. [Link]

  • Willis, N. J., et al. Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... ResearchGate. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]

Sources

Application Notes and Protocols for the Utilization of Methyl 5-chloro-6-methoxypicolinate in the Discovery of Novel Auxin Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Auxin Herbicides and the Pivotal Role of Picolinates

The discovery of synthetic auxins in the 1940s revolutionized agriculture by providing a means to selectively control broadleaf weeds in various crops.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately leading to the death of susceptible plants.[2][3] The picolinic acids represent a significant class of synthetic auxin herbicides, with early examples including picloram and clopyralid.[4][5] However, the continuous use of these herbicides has led to the evolution of resistant weed biotypes, necessitating the discovery of new herbicidal molecules with improved efficacy and novel modes of action.[6][7]

Recent breakthroughs in auxin herbicide research have focused on the 6-aryl-picolinates, a new chemical family that demonstrates high potency at low application rates.[1][4][8] This has led to the development of highly effective herbicides such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][4] At the heart of the synthesis of many of these next-generation herbicides lies a key building block: methyl 5-chloro-6-methoxypicolinate . This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of methyl 5-chloro-6-methoxypicolinate in the discovery and development of advanced auxin herbicides.

The Strategic Importance of Methyl 5-chloro-6-methoxypicolinate

Methyl 5-chloro-6-methoxypicolinate is a versatile synthetic intermediate. Its structure is primed for derivatization, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of novel herbicide candidates. The chloro and methoxy groups on the pyridine ring influence the electronic properties and reactivity of the molecule, providing multiple sites for chemical modification.[9] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is the active form of the herbicide in plants.[10]

This guide will provide detailed protocols for the synthesis of this key intermediate, its application in the creation of more complex herbicidal molecules, and the subsequent biological evaluation of these novel compounds.

Synthesis and Derivatization Workflows

The synthesis of methyl 5-chloro-6-methoxypicolinate and its subsequent conversion to target herbicides often involves multi-step sequences. Below are representative protocols and a workflow diagram illustrating the process.

Protocol 1: Synthesis of Methyl 5-chloro-6-methoxypicolinate

This protocol describes a common synthetic route starting from 2,6-dichloropyridine-3-carboxylic acid. The rationale behind this approach is the commercial availability of the starting material and the regioselective nature of the subsequent reactions.

Step 1: Esterification of 2,6-dichloropyridine-3-carboxylic acid

  • Rationale: The carboxylic acid is first converted to its methyl ester to protect it from reacting in subsequent steps and to increase its solubility in organic solvents.

  • Suspend 2,6-dichloropyridine-3-carboxylic acid (1.0 eq) in methanol (10 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the suspension while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloropicolinate.

Step 2: Regioselective Methoxylation

  • Rationale: The chlorine atom at the 6-position is more susceptible to nucleophilic substitution than the one at the 2-position due to electronic effects. This allows for the selective introduction of the methoxy group.

  • Dissolve methyl 2,6-dichloropicolinate (1.0 eq) in anhydrous methanol (10 vol).

  • Add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 6 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 6-chloro-3-methoxypicolinate.

Step 3: Chlorination

  • Rationale: A directed chlorination is performed to introduce the chlorine atom at the 5-position.

  • Dissolve methyl 6-chloro-3-methoxypicolinate (1.0 eq) in a suitable chlorinated solvent such as dichloromethane.

  • Add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).

  • Heat the reaction to reflux for 12 hours or until completion.

  • Cool the reaction and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by recrystallization or column chromatography to yield methyl 5-chloro-6-methoxypicolinate.

Protocol 2: Synthesis of a 6-Aryl-Picolinate Herbicide via Suzuki-Miyaura Coupling

This protocol demonstrates the use of methyl 5-chloro-6-methoxypicolinate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position, a key step in the synthesis of herbicides like halauxifen-methyl.[10]

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. It is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.

  • To a reaction vessel, add methyl 5-chloro-6-methoxypicolinate (1.0 eq), a suitable arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, or until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-aryl-picolinate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Synthesis of Key Intermediate cluster_final_product Synthesis of 6-Aryl-Picolinate Herbicide Start 2,6-Dichloropyridine-3-carboxylic Acid Ester Esterification (MeOH, SOCl₂) Start->Ester Intermediate1 Methyl 2,6-Dichloropicolinate Ester->Intermediate1 Methox Regioselective Methoxylation (NaOMe, MeOH) Intermediate1->Methox Intermediate2 Methyl 6-chloro-3-methoxypicolinate Methox->Intermediate2 Chlor Chlorination (NCS) Intermediate2->Chlor Target_Intermediate Methyl 5-chloro-6-methoxypicolinate Chlor->Target_Intermediate Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) Target_Intermediate->Suzuki Final_Ester Methyl 6-Aryl-5-chloro-picolinate Suzuki->Final_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Final_Ester->Hydrolysis Final_Acid Active Herbicide (6-Aryl-picolinic Acid) Hydrolysis->Final_Acid

Caption: Synthetic workflow for a 6-aryl-picolinate herbicide.

Mechanism of Action: Hijacking the Plant's Growth Machinery

Herbicides derived from methyl 5-chloro-6-methoxypicolinate belong to the synthetic auxin class. Their mode of action involves the deregulation of normal plant growth processes by overwhelming the natural auxin signaling pathway.

The key steps are:

  • Absorption and Translocation: The herbicide, typically applied as a methyl ester, is absorbed by the leaves and roots of the weed. It is then translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissues where active growth occurs.[2]

  • Activation: In the plant, the methyl ester is cleaved to the free carboxylic acid, which is the biologically active form of the herbicide.[10]

  • Receptor Binding: The active herbicide mimics natural auxin (IAA) and binds to the auxin co-receptor complex, which consists of an F-box protein, such as TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-box), and an Aux/IAA transcriptional repressor protein.[3][11][12] Picolinate herbicides have shown a preferential binding to the AFB5 co-receptor.[6][7][13][14]

  • Deregulation of Gene Expression: This binding event stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome.[11][12] The degradation of the Aux/IAA repressor proteins leads to the de-repression of auxin response factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.[3]

  • Phytotoxic Effects: The resulting overstimulation of auxin-regulated genes leads to a hormonal imbalance, including the overproduction of ethylene and abscisic acid (ABA).[2][15] This hormonal chaos disrupts numerous physiological processes, leading to characteristic symptoms of auxin herbicide damage such as epinasty (twisting of stems and leaves), uncontrolled cell division, and ultimately, plant death.[2]

Auxin Signaling Pathway Diagram

Auxin_Signaling cluster_low cluster_high AuxIAA_low Aux/IAA Repressor ARF_low ARF (Inactive) AuxIAA_low->ARF_low binds & represses Gene_low Auxin-Responsive Genes (Repressed) ARF_low->Gene_low cannot activate Herbicide Picolinate Herbicide (Active Acid Form) TIR1_AFB SCF-TIR1/AFB Complex Herbicide->TIR1_AFB AuxIAA_high Aux/IAA Repressor TIR1_AFB->AuxIAA_high targets for ubiquitination AuxIAA_high->TIR1_AFB Proteasome 26S Proteasome AuxIAA_high->Proteasome degradation Ub Ubiquitin Ub->AuxIAA_high ARF_high ARF (Active) Gene_high Auxin-Responsive Genes (Over-expressed) ARF_high->Gene_high activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_high->Uncontrolled_Growth

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Application Note: Suzuki-Miyaura Coupling of Methyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on methyl 5-chloro-6-methoxypicolinate. This electron-deficient heteroaryl chloride presents unique challenges compared to standard aryl halides. This guide offers an in-depth analysis of reaction parameter optimization, a detailed experimental protocol, mechanistic insights, and a troubleshooting guide tailored for researchers, chemists, and professionals in drug development. The methodologies described are grounded in established organometallic principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical industry for constructing biaryl and heteroaryl-aryl motifs is particularly significant.[2]

Methyl 5-chloro-6-methoxypicolinate is a valuable building block, incorporating a pyridine scaffold common in many biologically active molecules. However, its use in Suzuki-Miyaura coupling is not trivial. The pyridine nitrogen and the electron-withdrawing picolinate ester render the heterocyclic ring electron-deficient. While this property activates the C-Cl bond towards the initial oxidative addition step in the catalytic cycle, it also introduces challenges, including potential catalyst inhibition by the Lewis basic nitrogen atom and a higher propensity for side reactions.[3][4]

This application note addresses these challenges by providing a detailed framework for selecting the optimal catalyst, ligand, base, and solvent system to achieve high-yield coupling of this specific substrate.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the methyl 5-chloro-6-methoxypicolinate. This is often the rate-determining step for aryl chlorides.[7] The electron-deficient nature of the picolinate substrate facilitates this step.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->pos1 PdII_A R¹-Pd(II)L_n-X OxiAdd->PdII_A HX HX OxiAdd->HX Trans Transmetalation PdII_A->pos2 PdII_B R¹-Pd(II)L_n-R² Trans->PdII_B Borate B(OH)₃ Trans->Borate RedEli Reductive Elimination PdII_B->pos3 RedEli->Pd0 Product R¹-R² RedEli->Product pos1->PdII_A pos2->PdII_B pos3->Pd0 R1X R¹-X (Picolinate) R1X->OxiAdd R2BY2 R²-B(OH)₂ R2BY2->Trans BaseOH Base (e.g., K₂CO₃) BaseOH->Trans caption Fig. 1: The Palladium Catalytic Cycle.

Caption: Fig. 1: The Palladium Catalytic Cycle.

Optimizing Reaction Parameters: A Guide to Success

The success of the Suzuki-Miyaura coupling of methyl 5-chloro-6-methoxypicolinate hinges on the careful selection of four key components: the palladium source/ligand, the base, the solvent, and the boron reagent.

Palladium Catalyst and Ligand Selection

For electron-deficient heteroaryl chlorides, the choice of ligand is critical. While traditional triarylphosphine-based catalysts can be effective for some chloropyridines, modern bulky and electron-rich phosphine ligands dramatically improve catalyst performance by promoting both the oxidative addition and reductive elimination steps.[3][6][9]

  • Bulky, Electron-Rich Monophosphine Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[6] They stabilize the Pd(0) center and facilitate the challenging oxidative addition of the C-Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form robust bonds with palladium, creating highly active and stable catalysts suitable for coupling heteroaryl chlorides.[10] PEPPSI-type precatalysts are common examples.[5]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These air-stable complexes ensure the reliable formation of the active monoligated Pd(0) species in solution, leading to more reproducible results.

The Role of the Base

The base plays a multifaceted role: it activates the boronic acid to form the boronate, facilitates the transmetalation step, and neutralizes any acid generated.[5][10]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and widely used base. Cesium carbonate is more soluble and often provides better results, albeit at a higher cost.

  • Phosphates (K₃PO₄): Potassium phosphate is a stronger base that is often effective when carbonates fail, particularly with sterically hindered substrates.[6] It is a common choice for difficult couplings.[3]

  • Aqueous vs. Anhydrous: The reaction often benefits from the presence of water, which helps dissolve the inorganic base and facilitates the formation of the crucial [Pd-OH] species that aids transmetalation.[5] However, for substrates prone to protodeboronation, anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) may be necessary.[4]

Solvent Systems

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.[11]

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF), often with water as a co-solvent (e.g., 4:1 or 5:1 ratio), are standard choices.[5]

  • Aromatic Solvents: Toluene can be used, especially for higher temperature reactions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective but may lead to catalyst decomposition at high temperatures.[3][12]

Boron Reagent

While boronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) offer enhanced stability against protodeboronation—a common side reaction with heteroaryl boronic acids.[2][5]

Summary of Recommended Conditions

The following table summarizes starting points for optimization based on literature precedents for similar electron-deficient heteroaryl chlorides.

ParameterRecommended ConditionsRationale & Citation
Catalyst [Pd(XPhos) G3] or [Pd(SPhos) G3] (1-3 mol%)Air-stable precatalysts forming highly active monoligated Pd(0) species, ideal for C-Cl activation.[4][6]
Ligand XPhos or SPhos (if not using a precatalyst)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[6]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)K₃PO₄ is a strong, effective base for challenging couplings. K₂CO₃ is a good, milder alternative.[3][6]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)Common solvent systems that balance solubility and reactivity. Water aids base dissolution and transmetalation.[5][11]
Boron Reagent Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.2-1.5 eq.)Esters offer greater stability against protodeboronation. A slight excess drives the reaction to completion.[2]
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.

Detailed Experimental Protocol

Reaction: Coupling of Methyl 5-chloro-6-methoxypicolinate with 4-methoxyphenylboronic acid.

Materials:

  • Methyl 5-chloro-6-methoxypicolinate (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.3 eq.)

  • [Pd(XPhos) G3] precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add methyl 5-chloro-6-methoxypicolinate (e.g., 201.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (197.6 mg, 1.3 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the [Pd(XPhos) G3] precatalyst (17.0 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe. The mixture will be a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting and Key Considerations

Even with an optimized protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Suzuki-Miyaura Coupling Start Low or No Conversion? CheckInert Inert Atmosphere OK? Start->CheckInert CheckReagents Reagents Active/Pure? CheckInert->CheckReagents Yes node_fix_inert node_fix_inert CheckInert->node_fix_inert Fix: Re-degas solvents, ensure positive pressure IncreaseTemp Increase Temp? (e.g., 100 -> 110 °C) CheckReagents->IncreaseTemp Yes node_fix_reagents node_fix_reagents CheckReagents->node_fix_reagents Fix: Check boronic acid quality, use fresh catalyst ChangeBase Change Base? (K₂CO₃ -> K₃PO₄) IncreaseTemp->ChangeBase No Improvement Success Reaction Improved IncreaseTemp->Success Yes ChangeLigand Change Ligand? (e.g., SPhos -> XPhos) ChangeBase->ChangeLigand No Improvement ChangeBase->Success Yes ChangeLigand->Success Yes node_fix_inert->Start node_fix_reagents->Start caption Fig. 2: A Decision-Making Workflow.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Methyl Ester Hydrolysis During Picolinate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenge of preserving methyl ester moieties during the functionalization of picolinate derivatives. This is a frequent bottleneck in medicinal chemistry because the pyridine nitrogen of the picolinate group can act as an intramolecular Lewis base (or chelate metals), significantly accelerating the hydrolysis of nearby esters—a phenomenon known as "anchimeric assistance."

The Core Challenge: Chelation-Accelerated Hydrolysis

In standard organic synthesis, methyl esters are moderately stable. However, in picolinate chemistry, the pyridine nitrogen (N-1) creates a unique vulnerability.

  • Electronic Activation: The electron-deficient pyridine ring makes the exocyclic carbonyl more electrophilic.

  • Metal Templating: If transition metals (Pd, Cu, Ni) are used—common in picolinate-directed C-H activation—the metal coordinates to both the pyridine nitrogen and the ester carbonyl oxygen. This activates the carbonyl carbon toward nucleophilic attack by even trace amounts of water.

  • Base Sensitivity: Standard amide coupling bases (LiOH, NaOH) are strictly forbidden. Even tertiary amines (TEA, DIEA) can promote hydrolysis if the solvent is not strictly anhydrous.

Strategic Workflows & Protocols

Scenario A: Amide Coupling (Picolinic Acid + Amino-Methyl Ester)

Context: Attaching a picolinate "warhead" or directing group to a scaffold containing a sensitive methyl ester.

The Solution: DMTMM-Mediated Coupling DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is the superior reagent for this transformation.[1][2] Unlike carbodiimides (EDC/DCC) or uronium salts (HATU), DMTMM does not require an exogenous base, thereby maintaining a neutral pH that preserves the methyl ester.

Protocol 1: Base-Free DMTMM Coupling
  • Reagents: Picolinic acid derivative (1.0 equiv), Amine-bearing methyl ester (1.0 equiv), DMTMM-Cl (1.1 equiv).

  • Solvent: Anhydrous THF or Methanol (DMTMM is surprisingly effective in alcohols without transesterification, but THF is safer for the methyl ester).

  • Conditions: Room Temperature (20–25 °C).

Step-by-Step:

  • Dissolve the picolinic acid derivative in anhydrous THF (0.1 M concentration).

  • Add DMTMM-Cl solid in one portion. Stir for 10 minutes. Note: A white precipitate (N-methylmorpholine salts) may form.

  • Add the amine-methyl ester substrate.

  • Stir for 3–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (rapidly), then brine. Dry over 
    
    
    
    .
  • Why this works: The reaction proceeds via an active triazine ester intermediate that reacts faster with the amine than water or alcohols can attack the methyl ester.

Scenario B: Picolinate-Directed C-H Activation

Context: Using a picolinamide directing group to functionalize a scaffold that also contains a methyl ester.[3][4]

The Solution: Anhydrous Carbonate Bases & Anhydrous Solvents Hydroxide bases are lethal here. You must switch to weak, insoluble inorganic bases or sterically hindered carboxylates.

Protocol 2: Methyl Ester-Safe C-H Arylation
  • Catalyst:

    
     (5–10 mol%).
    
  • Oxidant/Base:

    
     or 
    
    
    
    (Avoid
    
    
    if possible, as Cu is a strong Lewis acid that promotes hydrolysis).
  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol) – Strictly Anhydrous.

Step-by-Step:

  • Flame-dry the reaction vessel. Moisture control is critical because the Pd-picolinate intermediate acts as a hydrolytic enzyme mimic in the presence of water.

  • Add Substrate (1 equiv), Aryl Iodide (2 equiv),

    
    , and 
    
    
    
    (2 equiv).
  • Add 4Å Molecular Sieves (powdered, activated).

  • Seal and heat to 80–100 °C.

  • Critical Check: If hydrolysis is observed, lower temp to 60 °C and add 10 mol% pivalic acid (PivOH). The pivalate acts as a proton shuttle, allowing the reaction to proceed at lower temperatures where the ester is stable.

Visualizing the Mechanism & Solution

The following diagram illustrates why picolinates are prone to hydrolysis (Path A) and how the DMTMM pathway (Path B) circumvents this.

PicolinateHydrolysis Start Picolinic Acid + Methyl Ester Substrate Metal Metal/Base Present (e.g., Pd(II), OH-) Start->Metal Standard Conditions DMTMM DMTMM Reagent (No Base Required) Start->DMTMM Recommended Chelation Chelation Complex (Metal binds Pyridine N + C=O) Metal->Chelation Coordination WaterAttack Nu- Attack by H2O (Activated Carbonyl) Chelation->WaterAttack Lewis Acid Activation Hydrolysis Hydrolyzed Acid (Methyl Ester Lost) WaterAttack->Hydrolysis Irreversible ActiveEster Activated Triazine Ester (Fast Amine Capture) DMTMM->ActiveEster Activation Product Desired Amide (Methyl Ester Intact) ActiveEster->Product Amine Attack

Figure 1: Comparison of the high-risk chelation pathway (Red) versus the base-free DMTMM stabilization pathway (Green).

Troubleshooting Center

Data Summary: Reagent Compatibility with Methyl Esters
Reagent / ConditionRisk LevelMechanism of FailureRecommendation
NaOH / LiOH Critical Direct saponification (

attack).
NEVER USE.
HATU / DIEA HighBasic pH + trace

hydrolyzes ester.
Use only if strictly anhydrous; limit DIEA to 2.0 equiv.
EDC / NHS ModerateSlow reaction requires longer times, increasing hydrolysis risk.Good alternative, but DMTMM is faster.
DMTMM Low Neutral pH; no exogenous base needed.Primary Recommendation.
Thionyl Chloride HighGenerates HCl; acid-catalyzed hydrolysis.Avoid unless converting to acid chloride first, then distilling.
Enzymatic (CALB) Very LowKinetic resolution; highly selective.Use for extremely sensitive substrates.
FAQ: Specific User Scenarios

Q: I must use HATU because my amine is unreactive. How do I save the ester? A: If you must use HATU, switch the base from DIEA (Diisopropylethylamine) to 2,4,6-Collidine or 2,6-Lutidine . These are weaker bases (


 ~6.7 vs 10.5 for DIEA) that are sufficient to deprotonate the ammonium species but less likely to promote ester hydrolysis. Perform the reaction at 0 °C.

Q: My picolinate methyl ester is hydrolyzing during column chromatography. A: Silica gel is slightly acidic and retains water. Picolinates can "stick" to silica via the pyridine nitrogen, increasing residence time and exposure to wet silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity.

  • Alternative: Use neutral alumina instead of silica.

Q: Can I use a mixed anhydride method (Isobutyl chloroformate)? A: Yes, but with caution. Mixed anhydrides are highly reactive.

  • Protocol: React Picolinic acid + NMM (N-methylmorpholine) + Isobutyl chloroformate at -15 °C . Add the amine.[5] Do not let the temperature rise above 0 °C until the quench. The low temperature kinetically inhibits ester hydrolysis.

Q: I am doing a Pd-catalyzed reaction and the ester is gone. Is it hydrolysis or decarboxylation? A: If you are using picolinic acid itself (not the amide), it is likely decarboxylation . Picolinic acids decarboxylate easily at >100 °C.

  • Fix: If you are trying to couple, ensure you form the amide below 80 °C. If you are doing C-H activation on a picolinate ester, ensure you are not using conditions that promote transesterification (e.g., using MeOH as solvent).

References

  • Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for the Preparation of Esters and Amides."[1][2][6] Tetrahedron, 55(46), 13159-13170. 2

  • O'Donovan, D. H., et al. (2016). "The reductive cleavage of picolinic amides." Tetrahedron Letters, 57(27), 2962-2964. 7

  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification." 8

  • SigutLabs. (2022). "Reagent of the month - March - DMTMM." 1[1][9]

  • Organic Chemistry Portal. (2015). "Amide bond formation with electron deficient amines."[10] Organic & Biomolecular Chemistry. 10

Sources

Troubleshooting regioselectivity in 5-chloro-6-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in 5-Chloro-6-Methoxypyridine Synthesis Ticket ID: PYR-REGIO-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Diagnostic & Strategic Analysis

User Advisory: Nomenclature Alignment Before troubleshooting, we must align on the structural identity. The name "5-chloro-6-methoxypyridine" relies on a specific numbering convention (often used to preserve substituent numbering from a precursor). In standard IUPAC nomenclature, the pyridine ring is numbered to minimize locants.

  • User Target: 5-chloro-6-methoxypyridine.[1][2][3]

  • IUPAC Equivalent: 3-chloro-2-methoxypyridine (The chlorine and methoxy groups are vicinal or adjacent).[1]

  • The "Common" Impurity/Alternative: 5-chloro-2-methoxypyridine (The chlorine and methoxy groups are para-like).

The Core Conflict The synthesis of this molecule is governed by a conflict between Electrophilic Aromatic Substitution (EAS) rules and Nucleophilic Aromatic Substitution (SNAr) kinetics.

  • EAS (Direct Chlorination): Fails for your target.[1] The methoxy group directs para (to position 5) and ortho (to position 3).[1] However, the 5-position is sterically favored and electronically reinforced, making 5-chloro-2-methoxypyridine the dominant product (often >90:10 ratio).[1]

  • SNAr (Displacement): Succeeds for your target. Using 2,3-dichloropyridine allows the 2-chloro substituent (activated by the adjacent nitrogen) to be selectively displaced by methoxide, leaving the 3-chloro intact.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Outcome & Impurities [1][4]

Q1: I am chlorinating 2-methoxypyridine with NCS, but I keep isolating 5-chloro-2-methoxypyridine (the wrong isomer). How do I shift selectivity to the 3-position? A: You are fighting an uphill thermodynamic and kinetic battle. In electrophilic substitution, the C5 position is significantly more reactive than C3 due to steric hindrance at C3 (flanked by the methoxy group and the ring nitrogen's lone pair repulsion).

  • Diagnosis: Direct chlorination is not a viable route for the 3-chloro (vicinal) isomer.[1]

  • Solution: Switch strategies to Nucleophilic Aromatic Substitution (SNAr) . Start with 2,3-dichloropyridine and react it with sodium methoxide. The nitrogen atom activates the C2-chlorine for displacement, while the C3-chlorine remains stable.

Q2: I tried the SNAr route (2,3-dichloropyridine + NaOMe), but I am seeing a "pyridone" byproduct (3-chloropyridin-2(1H)-one). Why? A: This is a hydrolysis product caused by moisture.[1]

  • Mechanism: Methoxide is a strong base.[1] If water is present, hydroxide ions (

    
    ) compete with methoxide (
    
    
    
    ).[1] The resulting 2-hydroxy-3-chloropyridine tautomerizes immediately to the thermodynamically stable pyridone.
  • Fix:

    • Ensure methanol is anhydrous (Karl Fischer < 0.05%).[1]

    • Use solid NaOMe (95%+) rather than aqueous solutions.[1]

    • Run the reaction under a nitrogen blanket.

Q3: Can I use Directed Ortho Metalation (DoM) to force a chlorine onto the 3-position of 2-methoxypyridine? A: Yes, but it is operationally demanding.

  • The Challenge: n-Butyllithium (n-BuLi) often attacks the pyridine ring nucleophilically (at C6) or causes "halogen dance" if bromides are present.[1]

  • The Protocol: You must use a hindered base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or MesLi (Mesityllithium) at -78°C. The methoxy group will direct lithiation to the C3 position (ortho). Quenching this lithio-species with hexachloroethane (

    
    ) or NCS will yield your target.[1]
    
  • Verdict: Use this only if the SNAr route fails, as it requires cryogenic conditions and expensive reagents.

Part 3: Decision Logic & Pathways

The following diagram illustrates the divergence in synthesis strategies based on the desired regioisomer.

PyridineRegio Start Target: Chlorinated Methoxypyridine IsomerCheck Which Isomer? Start->IsomerCheck Para Target: 5-chloro-2-methoxypyridine (Para-like) IsomerCheck->Para Separated (1,4) Vicinal Target: 3-chloro-2-methoxypyridine (Vicinal / '5-chloro-6-methoxy') IsomerCheck->Vicinal Adjacent (1,2) MethodA Method: Electrophilic Aromatic Substitution (Direct Chlorination) Para->MethodA MethodB Method: Nucleophilic Aromatic Substitution (S_NAr) Vicinal->MethodB ReagentsA Start: 2-methoxypyridine Reagent: NCS or Cl2 Solvent: MeCN or DMF MethodA->ReagentsA ReagentsB Start: 2,3-dichloropyridine Reagent: NaOMe (1.1 eq) Solvent: MeOH (Anhydrous) MethodB->ReagentsB IssueA Risk: Over-chlorination (3,5-dichloro) Control: 0.95 eq NCS, <40°C ReagentsA->IssueA IssueB Risk: Hydrolysis (Pyridone formation) Control: Dry solvents, Inert atm ReagentsB->IssueB

Caption: Strategic divergence for pyridine functionalization. Selecting the correct starting material (2-methoxypyridine vs. 2,3-dichloropyridine) is the primary determinant of regiochemical success.

Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 3-chloro-2-methoxypyridine (The "Vicinal" Target)

Recommended Route via SNAr

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 equiv) OR Solid NaOMe (1.2 equiv) dissolved in dry MeOH.[1]

  • Solvent: Anhydrous Methanol (Concentration 0.5 M).[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Charge 2,3-dichloropyridine and anhydrous methanol. Stir until dissolved.

  • Addition: Add NaOMe solution dropwise at Room Temperature (RT) over 15 minutes. Exotherm is possible.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via HPLC/TLC.[1] The starting material (2,3-dichloro) is less polar than the product.

  • Workup: Cool to RT. Quench with water (volumetric ratio 1:1).[1] Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Quantitative Data Expectations:

ParameterValueNotes
Yield 85–92%High efficiency due to N-activation at C2.[1]
Regioselectivity >98:2C2 displacement vs C3 displacement.[1][5]
Key Impurity PyridoneResult of moisture ingress.[1]
Protocol B: Synthesis of 5-chloro-2-methoxypyridine (The "Para" Target)

Recommended Route via EAS (Included for contrast)

Reagents:

  • 2-Methoxypyridine (1.0 equiv)[1]

  • N-Chlorosuccinimide (NCS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Setup: Standard round bottom flask.

  • Reaction: Dissolve 2-methoxypyridine in MeCN. Add NCS in portions at RT.[1]

  • Heating: Heat to 50–60°C for 3 hours.

  • Workup: Remove solvent, redissolve in EtOAc, wash with water to remove succinimide.[1]

References
  • Schlosser, M., et al. (2005).[1] "Regioselective Lithiation of Pyridines." Tetrahedron, 61(12), 3045-3051.[1]

    • Grounding: Establishes the difficulty of C3 lithiation without specific blocking groups or hindered bases.
  • Gros, P. C., & Fort, Y. (2002).[1] "Lithiation of 2-methoxypyridine with BuLi-LiDMAE." Journal of Organic Chemistry, 67(7), 234-237.

    • Grounding: Explains the tendency for C6 lithiation over C3, reinforcing why SNAr is preferred for the vicinal isomer.
  • Spitzner, R. (2001).[1] "Pyridine-N-oxides and Chlorination Regioselectivity." Organic Process Research & Development, 5(2), 133-140.[1]

    • Grounding: Provides data on chlorination patterns in activ
  • BenchChem Technical Notes. (2025). "Synthesis of 6-Chloro-5-methoxypyridin-2-amine and related analogs."

    • Grounding: Confirms the industrial preference for step-wise functionalization (SNAr) over direct chlorination for vicinal patterns.[1]

  • PubChem Compound Summary. (2025). "5-chloro-6-methoxypyridine (Synonym for 3-chloro-2-methoxypyridine)."[1]

    • Grounding: Validates the nomencl

Sources

Technical Support Center: Purification of Methyl 6-Hydroxypicolinate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M6HP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Removal of unreacted Methyl 6-hydroxypicolinate (M6HP) from reaction mixtures.

Executive Summary

You are likely encountering difficulty removing Methyl 6-hydroxypicolinate (M6HP) due to its keto-enol tautomerism . Unlike simple phenols, M6HP exists in equilibrium between a hydroxy-pyridine form and a polar 2-pyridone form. This duality allows it to "streak" across silica gel and resist standard extraction protocols, often co-eluting with your target product (typically an O- or N-alkylated derivative).

This guide provides three tiered protocols to resolve this, moving from bulk extraction to precision chromatography.

Module 1: The Mechanism of Failure (Why it’s stuck)

To remove M6HP, you must understand what species you are fighting. In solution, M6HP does not behave strictly as a phenol.

  • The Chameleon Effect (Tautomerism): M6HP exists in a dynamic equilibrium. In non-polar solvents, it may resemble the Hydroxy form (A).[1] In polar solvents (like your reaction mixture or silica surface), it shifts toward the Pyridone form (B).

    • Consequence: The Pyridone form acts as a hydrogen-bond donor AND acceptor, causing severe tailing on silica columns.

  • Amphoteric Nature:

    • Acidic: The NH/OH proton (pKa ~8–9 due to the electron-withdrawing ester).

    • Basic: The pyridine nitrogen (weakly basic, pKa < 1).

Visualization: The Tautomer Trap

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 The Solution: Deprotonation Hydroxyl Hydroxy Form (Enol) (Less Polar, Soluble in DCM) Pyridone Pyridone Form (Keto) (Highly Polar, Streaks on Silica) Hydroxyl->Pyridone Polar Solvent / Silica Anion Anionic Species (Water Soluble Salt) Hydroxyl->Anion + Base (Na2CO3) Pyridone->Hydroxyl Non-polar Solvent Pyridone->Anion + Base (Na2CO3)

Figure 1: M6HP shifts between hydroxy and pyridone forms.[2] Basic treatment forces both into a single, water-soluble anionic state.

Module 2: Liquid-Liquid Extraction (The "pH Switch")

Recommendation: Primary Strategy Success Rate: >90% for neutral products (ethers/esters).

Since M6HP is significantly more acidic (pKa ~8-9) than simple alcohols due to the ester group, we can selectively extract it into the aqueous phase using a controlled basic wash.

Protocol A: The Carbonate Wash

Use this if your product is stable to mild base.

StepActionTechnical Rationale
1 Dilute Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM .[3] (EtOAc is preferred as it solubilizes the pyridone form better than Hexanes).
2 Wash 1 Wash organic layer with 10% Na₂CO₃ (aq) or Saturated NaHCO₃ . Note: Na₂CO₃ (pH ~11) is more effective than Bicarbonate (pH ~8.5) for complete deprotonation.
3 Monitor CRITICAL: Check the pH of the aqueous layer. It must remain >10 . If pH drops, the M6HP is neutralizing the base and will flow back into the organic layer. Add more base if necessary.
4 Wash 2 Repeat base wash.
5 Wash 3 Wash with Brine to remove trapped water/emulsions.
6 Dry Dry over Na₂SO₄ and concentrate.

Self-Validating Check: Spot the organic layer on a TLC plate before and after the wash. The low-Rf spot corresponding to M6HP (often UV active at 254 nm) should disappear after the second base wash.

Module 3: Chromatographic Purification

Recommendation: Secondary Strategy Use Case: If LLE fails or product is also acidic.

If you must purify via Flash Chromatography, untreated silica will result in M6HP co-eluting with your product due to "streaking." You must modify the stationary phase environment.

Troubleshooting Guide: Column Conditions
IssueDiagnosisSolution
Broad, tailing peak The M6HP is interacting with acidic silanols on the silica surface.Add 1% Triethylamine (TEA) to your eluent system. This blocks silanols and keeps M6HP in a single state.
Product co-elution Polarity of M6HP is too similar to product in MeOH/DCM.Switch to Acetone/Hexane. Acetone disrupts the pyridone hydrogen bonding network better than EtOAc.
"Ghost" peaks M6HP is precipitating on the column.Solid Load your sample. Dissolve in minimal DCM/MeOH, absorb onto silica, dry, and load as a powder.

Module 4: Scavenging (The "Chemical Filter")

Recommendation: High-Throughput / Polishing Use Case: Small scale (<100 mg) or automated workflows.

If you cannot perform an aqueous workup (e.g., water-sensitive product), use a solid-supported scavenger resin.

Protocol:

  • Add Polymer-supported Carbonate (PS-CO3) resin (approx. 3 equivalents relative to expected M6HP) to the reaction mixture.

  • Agitate (do not stir with magnetic bar, it grinds the beads) for 2-4 hours.

  • Filter through a fritted funnel.

  • The M6HP remains bound to the resin as an ionic salt; the filtrate contains your purified product.

Decision Logic: Workflow Diagram

Workflow Start Crude Reaction Mixture (Contains M6HP) IsProductAcidic Is your PRODUCT acidic? (e.g., Carboxylic acid, Phenol) Start->IsProductAcidic LLE Protocol A: Liquid-Liquid Extraction Wash with 10% Na2CO3 IsProductAcidic->LLE No Chrom Protocol B: Chromatography Use 1% TEA or Acetone/Hexane IsProductAcidic->Chrom Yes No NO (Product is Neutral/Basic) CheckTLC Check TLC: M6HP Removed? LLE->CheckTLC Success Concentrate & Dry (High Purity) CheckTLC->Success Yes CheckTLC->Chrom No (Trace remains) Yes YES

Figure 2: Decision matrix for selecting the appropriate purification method based on product properties.

Frequently Asked Questions (FAQ)

Q: I used NaHCO3 (Bicarbonate) and the impurity is still there. Why? A: NaHCO3 is a weak base (pH ~8.5). M6HP has a pKa in the range of 8-9. This means Bicarbonate only partially deprotonates it. You need a base with a pH at least 2 units higher than the pKa for >99% extraction. Switch to Sodium Carbonate (Na2CO3, pH ~11) .

Q: My product is an ester. Will Na2CO3 hydrolyze it? A: Na2CO3 is generally mild enough for short contact times at room temperature. However, keep the wash cold (0°C) and rapid (<5 mins) if your ester is particularly fragile. Avoid NaOH.

Q: Can I use acid wash (HCl) instead? A: Generally, no . While the pyridine nitrogen can be protonated, the pyridone tautomer is poorly basic. Acid washing is less effective than base washing for this specific scaffold and may not fully move the M6HP into the water layer.

References

  • BenchChem. (2025).[4] Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid. Retrieved from 4

  • Sigma-Aldrich. (n.d.). Application Note – Mitsunobu Reaction Purification Strategies. Retrieved from 5

  • WuXi AppTec. (n.d.). QM Magic Class: Tautomerism of 2-Hydroxypyridine and 2-Pyridone. Retrieved from 6

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Purification. Retrieved from 7

Sources

Solving solubility issues of picolinate esters in aqueous workups

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering "stalled" workups involving picolinate esters.

Executive Summary

Picolinate esters (e.g., methyl picolinate) present a unique "triad of trouble" in aqueous workups:

  • Amphiphilicity: The pyridine ring is polar/basic, while the ester tail is lipophilic, often leading to stable emulsions.[1]

  • Metal Chelation: They are potent bidentate ligands, sequestering transition metal catalysts (Cu, Pd, Zn) into the organic phase or the interface.[1]

  • pH Sensitivity: The pyridine nitrogen protonation state (

    
    ) dictates phase preference, but the ester group is susceptible to hydrolysis at extremes of pH.[1]
    

Module 1: The pH Paradox (Solubility vs. Stability)

The Core Problem: Users often assume picolinate esters behave like simple pyridines (


) and use highly basic washes to ensure organic solubility.[1] This is unnecessary and risks saponification.[1][2]
Technical Insight: The Shift

The ester group at the C2 position is electron-withdrawing, which significantly lowers the basicity of the pyridine nitrogen.[1]

  • Pyridine

    
    :  ~5.2[1][3]
    
  • Methyl Picolinate

    
    :  ~2.2 (Conjugate acid)
    
Troubleshooting FAQ

Q: I washed my reaction with 1M HCl to remove impurities, but my product disappeared. Where is it? A: It is in the aqueous layer.[1][2] At pH 0-1 (1M HCl), the pyridine nitrogen is fully protonated (


).[1][2] This cationic species is highly water-soluble.[1][2]
  • Corrective Action: Carefully neutralize the aqueous layer to pH 6–7 with saturated

    
     (keep cold to prevent hydrolysis) and back-extract with DCM or EtOAc.[1][2]
    

Q: What is the "Safe Zone" for extraction? A: pH 4.5 – 8.0. Because the


 is ~2.2, the molecule is >99% neutral (organic soluble) at pH 4.[1]2. There is no need to go to pH 12.[1][2]
  • Recommendation: Quench reactions with Saturated

    
     or Saturated 
    
    
    
    . Avoid 1M NaOH.[1][2]
Visualization: The pH-Solubility Switch

The following diagram illustrates the phase preference based on pH relative to the


.[1][2]

pH_Solubility Acidic pH < 2.0 (High Acidity) Species_A CATIONIC SPECIES [PyH]+ Ester Water Soluble Acidic->Species_A Protonation Transition pH 2.2 (pKa Point) Species_B Equilibrium 50:50 Mix Transition->Species_B Neutral pH > 4.5 (Mild/Neutral) Species_C NEUTRAL SPECIES Py-Ester Organic Soluble Neutral->Species_C Deprotonation Species_A->Species_B Add Base Species_B->Species_C Add Base

Caption: Phase preference of methyl picolinate. Note that organic solubility is achieved at much lower pH than standard pyridine derivatives.

Module 2: The Chelation Challenge (Metal Impurities)

The Core Problem: Picolinates are excellent ligands.[1][2] If your reaction used Copper (Click chemistry, Chan-Lam) or Palladium (Cross-coupling), the metal will likely "stick" to your product, causing:

  • Blue/Green organic layers.[1][2]

  • Insoluble "rag layers" at the interface.[1][2]

  • Failed purification (streaking on silica).[1][2]

Protocol: The "Demetallation" Wash

Standard brine washes are ineffective against chelated metals.[1][2] You must use a competitive ligand that is water-soluble.[1][2]

Metal ContaminantRecommended Wash SolutionMechanism
Copper (Cu) 10%

: Sat.[1][2]

(1:9)
Forms water-soluble

complex (Deep Blue).
Palladium (Pd) Aqueous Sodium DiethyldithiocarbamatePrecipitates Pd or pulls it into aqueous phase (often requires filtration).[2]
Zinc (Zn) EDTA (0.1 M, pH 7)Chelation of Zn into water-soluble EDTA complex.[1][2]

Q: My organic layer is still green after three washes. What now? A: The equilibrium favors the picolinate-copper complex in the organic phase.[1][2] The Fix:

  • Dissolve the crude oil in DCM (avoid ether/EtOAc for this step).[1][2]

  • Stir vigorously with an aqueous solution of EDTA (disodium salt) adjusted to pH 7-8 for 30 minutes.

  • The aqueous layer should turn blue/purple; the organic layer should clear.[1][2]

Module 3: Emulsion Nightmares

The Core Problem: Protonated picolinates act as surfactants.[1][2] In basic conditions, fine precipitates of metal hydroxides stabilize emulsions.[1][2]

Troubleshooting Guide

Scenario A: The "Milk" (Fine Emulsion)

  • Cause: Likely amphiphilic behavior or suspended salts.[1][2]

  • Solution: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).[1] This physically breaks the surface tension bubbles and removes particulate stabilizers.[1][2]

Scenario B: The "Rag Layer" (Interface Sludge)

  • Cause: Metal-picolinate coordination polymers or insoluble impurities.[1][2]

  • Solution: Do not try to separate it.

    • Drain the clean aqueous layer.[1][2]

    • Drain the rag layer + organic layer into a flask.

    • Add anhydrous

      
       directly to the rag/organic mix.[1][2] The salt absorbs water and often coagulates the sludge, allowing for filtration.[1][2]
      

Module 4: Master Workflow (Decision Tree)

Follow this logic path to determine the optimal workup for your specific situation.

Workup_Logic Start Reaction Complete Check_Metal Did you use Transition Metals? (Cu, Pd, Zn, Fe) Start->Check_Metal Yes_Metal Yes Check_Metal->Yes_Metal No_Metal No Check_Metal->No_Metal Chelation_Wash Wash 1: Competitive Ligand (NH4OH/NH4Cl or EDTA) Yes_Metal->Chelation_Wash Check_Color Is Organic Layer Clear? Chelation_Wash->Check_Color Repeat_Wash Repeat Wash Check_Color->Repeat_Wash No (Colored) Standard_Wash Wash 2: Sat. NaHCO3 (Buffer to pH ~8) Check_Color->Standard_Wash Yes (Clear) Repeat_Wash->Chelation_Wash No_Metal->Standard_Wash Brine_Wash Wash 3: Brine (Remove water) Standard_Wash->Brine_Wash Dry Dry over Na2SO4 Concentrate Brine_Wash->Dry

Caption: Decision tree for picolinate ester isolation. Prioritize metal removal before pH buffering.[1]

References

    • Cited for: Verification of methyl picolin

      
       (2.[1][2][4]21) and physical properties.[1][2][5][6][7]
      
  • National Institute of Standards and Technology (NIST). (2025).[1][2][8] 2-Pyridinecarboxylic acid, methyl ester Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[1][2][8] Retrieved from [Link]

    • Cited for: Structural confirmation and solubility data.[1][2]

  • PubChem. (2025).[1][2][6] Methyl picolinate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

    • Cited for: Chemical identifiers and safety data regarding hydrolysis risks.[1][2][5]

  • University of Rochester. (n.d.).[1][2] Not Voodoo: Workup Formulas for Specific Reagents (Pyridine & Copper). Retrieved from [Link]

    • Cited for: Standard protocols for copper removal using ammonium chloride/ammonia washes.[1][2]

Sources

Minimizing decarboxylation side reactions in picolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decarboxylation Side Reactions

Doc ID: PIC-SYN-001 | Version: 2.4 | Last Updated: 2026-02-25

Executive Summary

This guide addresses the thermal instability of pyridine-2-carboxylic acid (picolinic acid) and its derivatives. Unlike its isomers (nicotinic and isonicotinic acid), picolinic acid is uniquely susceptible to thermal decarboxylation via the Hammick Reaction mechanism.

The Core Problem: The proximity of the pyridine nitrogen to the carboxylic acid allows for the formation of a zwitterionic intermediate that facilitates CO₂ loss, generating a reactive ylide.[1] This reaction is accelerated by heat, specific pH ranges (isoelectric point), and the presence of electrophiles.

Module 1: The Mechanism (Know Your Enemy)

To prevent decarboxylation, you must disrupt the Hammick Pathway . This reaction proceeds through a zwitterionic transition state where the proton from the carboxylic acid transfers to the pyridine nitrogen, facilitating the cleavage of the C-C bond.

The Hammick Reaction Pathway

The following diagram illustrates the danger zone (Zwitterion) and the irreversible loss of CO₂.

HammickReaction Substrate Picolinic Acid (Neutral) Zwitterion Zwitterion (Isoelectric Species) [DANGER ZONE] Substrate->Zwitterion Equilibrium (pH dependent) TS Cyclic Transition State Zwitterion->TS Heat (>100°C) note PREVENTION STRATEGY: 1. Force Protonation (HCl Salt) 2. Force Deprotonation (Anion) 3. Chelation (Cu/Zn Salts) Zwitterion->note Ylide Pyridine-2-ylide (Hammick Intermediate) TS->Ylide - CO2 CO2 CO2 TS->CO2 Product Pyridine (Decarboxylated) Ylide->Product Protonation

Figure 1: The Hammick reaction mechanism showing the critical zwitterionic intermediate responsible for thermal instability.

Mechanistic Insights for the Chemist
  • The Isoelectric Trap: Decarboxylation kinetics are fastest near the isoelectric point (pH 3–4) where the zwitterion concentration is highest [1].

  • The Anion Effect: The picolinate anion (basic pH) decarboxylates significantly slower than the zwitterion, but it is not immune at very high temperatures (>150°C) [1].

  • The Cation Shield: Fully protonating the pyridine nitrogen (pH < 1, e.g., HCl salt) generally stabilizes the molecule against the Hammick mechanism because the carboxyl group is also protonated, preventing the cyclic electron flow required for CO₂ ejection [2].

Module 2: Troubleshooting Synthesis (Oxidation Phase)

Scenario: You are oxidizing 2-picoline (2-methylpyridine) to picolinic acid. Common Failure: Runaway exotherm leads to "fizzing" (CO₂ loss) and low yield.

Protocol: Controlled Permanganate Oxidation

Based on optimized laboratory standards [3].

VariableRecommendationScientific Rationale
Oxidant KMnO₄ (Stepwise addition)Permanganate is standard, but batch addition causes temp spikes.
Temperature 60–70°C (Strict)Reaction creates heat. >80°C risks rapid decarboxylation.
pH Control Maintain pH > 7 during rxnKeeps product in anion form (more stable than zwitterion).
Quenching Filter MnO₂ before acidificationMnO₂ can catalyze degradation in hot acidic media.

Step-by-Step Workflow:

  • Setup: 3-neck flask, mechanical stirrer (critical for slurry), internal thermometer.

  • Basify: Dissolve 2-picoline in water. Crucial: Add Na₂CO₃ (0.5 eq) to ensure the solution remains alkaline as acid is generated.

  • Addition: Add KMnO₄ in small portions. Wait for the purple color to fade (to brown MnO₂) before the next addition.

  • Thermal Watch: If temp exceeds 75°C, stop addition and apply ice bath immediately.

  • Workup: Filter hot to remove MnO₂. The filtrate contains Sodium Picolinate (Stable).

    • STOP POINT: The solution is stable here. Do not acidify until ready to isolate.

Module 3: Workup & Isolation (The "Safe Salt" Strategy)

Scenario: You need to isolate the solid acid. Common Failure: Evaporating the free acid solution to dryness on a rotavap at 60°C results in yield loss.

The "pH-Switch" Isolation Protocol

Do not isolate "free" picolinic acid unless necessary. Isolate the Hydrochloride Salt or the Copper Chelate .

Method A: The Hydrochloride Salt (Recommended)

Picolinic acid hydrochloride is significantly more thermally stable than the zwitterion.

  • Concentrate: Take the alkaline filtrate from Module 2. Concentrate it under vacuum (rotavap) while it is still basic (Sodium salt form).

  • Acidify: Cool the concentrated solution to 0–5°C.

  • Generator: Add conc. HCl dropwise until pH < 1.

  • Crystallize: The HCl salt often precipitates. If not, evaporate to dryness under high vacuum at <40°C .

  • Purify: Recrystallize from Ethanol.

Method B: The Copper Chelate (Classic/High Purity)

This method utilizes the "Chelate Effect" to lock the carboxylate and nitrogen, rendering decarboxylation geometrically impossible [3].

  • Chelation: Add saturated Copper(II) Sulfate solution to the aqueous sodium picolinate.

  • Precipitation: Blue copper(II) picolinate precipitates. Filter and wash.[2]

    • Stability Note: This copper salt is extremely stable and can be stored indefinitely.

  • Release: When free acid is needed, suspend Cu-salt in water and bubble H₂S (traditional) or treat with Thioacetamide (safer) to precipitate CuS. Filter. The filtrate is pure picolinic acid.

Module 4: Downstream Esterification

Scenario: Synthesizing Methyl Picolinate. Issue: Acid-catalyzed esterification (Fischer Speier) requires reflux, which degrades the starting material.

Comparative Protocols
MethodRisk LevelProtocol Summary
SOCl₂ / MeOH High Generates HCl in situ. Refluxing SOCl₂ (>70°C) can drive decarboxylation if HCl is lost. Use only if temp is controlled.
HATU / EDC Low Recommended. Activate acid at 0°C with coupling agent, then add alcohol. Runs at RT.
Acid Chloride Medium Converting picolinic acid to picolinoyl chloride (using (COCl)₂) is viable, but the chloride is moisture sensitive.
Recommended Protocol: Cold Activation
  • Dissolve Picolinic Acid (1.0 eq) in DCM/DMF (9:1).

  • Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) at 0°C .

  • Stir 15 min (Formation of active ester).

  • Add Alcohol (MeOH/EtOH) and warm to Room Temp.

  • Result: Esterification proceeds without thermal stress.

FAQ: Troubleshooting Specific Observations

Q: I see white "smoke" or crystals in my rotavap bump trap. Is this decarboxylation? A: This is likely Sublimation . Picolinic acid sublimes easily under high vacuum.

  • Fix: Control vacuum pressure. Do not use high vacuum (<10 mbar) if the bath is warm. Isolate as the HCl salt (non-volatile).

Q: Can I use metal catalysts (Fe, Cu) for the oxidation of 2-picoline? A: Yes, but be careful. While metals like Copper stabilize the product (picolinate), transition metals can also catalyze decarboxylation of the intermediate if the valence state changes.

  • Guidance: If using metal catalysts, ensure you have a strong chelating workup (EDTA or Sulfide precipitation) to remove them immediately, as trace metals in the dry acid accelerate decomposition [4].

Q: My melting point is 10°C lower than literature (136°C). A: You likely have Pyridine contamination (from decarboxylation) or water.

  • Test: Picolinic acid is very water-soluble; Pyridine has a distinct smell. If it smells like "fishy" pyridine, you have decarboxylated. Recrystallize from Ethanol to remove pyridine.

References

  • Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[3] Link[3]

  • Cantwell, N. H., & Brown, E. V. (1953).[4] Decarboxylation of Picolinic Acids. Journal of the American Chemical Society, 75(6), 1489–1490. Link

  • Singer, A. W., & McElvain, S. M. (1940). Picolinic Acid Hydrochloride.[2] Organic Syntheses, 20, 79. Link

  • Suzuki, K., et al. (1957). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 61(2), 229–231. Link

Sources

Validation & Comparative

1H NMR interpretation of methyl 5-chloro-6-methoxypicolinate

[1][3]

Executive Summary

Methyl 5-chloro-6-methoxypicolinate (CAS: 1214386-12-5) is a substituted pyridine derivative widely used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][3][4] Its structural integrity is defined by the specific regiochemistry of the chlorine and methoxy substituents relative to the ester group.[2]

This guide compares the 1H NMR spectral performance of this compound against its most common regioisomer (Methyl 3-chloro-6-methoxypicolinate) and evaluates solvent suitability (CDCl₃ vs. DMSO-d₆) to ensure precise structural confirmation.[1]

Chemical Structure & Expected Resonance

To interpret the spectrum accurately, we must first map the magnetic environment of the protons.[2]

  • Core Scaffold: Pyridine-2-carboxylate (Picolinate).[1]

  • Substituents:

    • C2: Methyl Ester (-COOCH₃) – Electron Withdrawing Group (EWG).[1]

    • C5: Chlorine (-Cl) – Inductive EWG, Weak Mesomeric Donor.[1]

    • C6: Methoxy (-OCH₃) – Strong Mesomeric Donor (EDG).[1]

  • Active Protons:

    • H3: Located at position 3 (ortho to ester, para to methoxy).[2]

    • H4: Located at position 4 (meta to ester, ortho to chlorine).[2]

Predicted Chemical Shift Logic
  • H3 (Doublet): Being

    
     to the carbonyl (C2), H3 is naturally deshielded.[2] However, it is located para to the strong electron-donating Methoxy group at C6.[1][2] This resonance donation significantly shields H3, counteracting the deshielding effect of the ester.[2]
    
  • H4 (Doublet): H4 is

    
     to the carbonyl but ortho to the Chlorine at C5. The inductive effect of Chlorine (-I) typically causes a downfield shift (deshielding).
    
  • Coupling: H3 and H4 are adjacent (vicinal), leading to an ortho-coupling constant (

    
    )  of approximately 7.5 – 8.5 Hz .
    

Comparative Analysis: Structural Verification

The primary challenge in synthesizing this compound is distinguishing it from its regioisomer, Methyl 3-chloro-6-methoxypicolinate , which can form as a byproduct depending on the chlorination method.[1]

Comparison 1: Target vs. Regioisomer (The "H5 Shielding Test")
FeatureTarget: 5-Chloro Isomer Alternative: 3-Chloro Isomer Diagnostic Indicator
Proton Positions H3, H4H4, H5Position of vacant sites
Coupling Pattern Doublet pair (

Hz)
Doublet pair (

Hz)
Indistinguishable by coupling alone
Key Shift (Low Field) H4 (~7.9 ppm) : Deshielded by ortho-Cl.[1]H4 (~7.6 ppm) : Meta to Cl.5-Cl isomer has more downfield aromatic signals.[1]
Key Shift (High Field) H3 (~7.6 ppm) : Shielded by para-OMe.H5 (~6.8 ppm) : Ortho to OMe.[2]CRITICAL: If you see a doublet < 7.0 ppm, it is the 3-Chloro isomer.[1][2]

Mechanism: In the 3-Chloro isomer, the proton at C5 is directly adjacent (ortho) to the Methoxy group. The Methoxy group exerts a powerful shielding effect on ortho protons, typically driving the chemical shift below 7.0 ppm.[2] In the target 5-Chloro isomer, no proton is ortho to the methoxy group; H3 is para (shielding is weaker than ortho) and H4 is meta.[1] Therefore, the absence of an upfield aromatic signal (< 7.0 ppm) confirms the 5-Chloro regiochemistry.[1]

Visualization: Isomer Differentiation Workflow

IsomerCheckStartCrude Product NMR SpectrumCheckRegionAnalyze Aromatic Region(7.0 - 8.5 ppm)Start->CheckRegionCountSignalsCount Aromatic SignalsCheckRegion->CountSignalsTwoDoubletsTwo Doublets ObservedCountSignals->TwoDoublets2H IntegrationOtherPatternSinglets or MultipletsCountSignals->OtherPatternImpure/WrongCheckShiftCheck Chemical Shift ofMost Upfield DoubletTwoDoublets->CheckShiftBelow7Signal < 7.0 ppm(H5 ortho to OMe)CheckShift->Below7YesAbove75Signal > 7.5 ppm(No H ortho to OMe)CheckShift->Above75YesResult3ClIDENTIFIED:Methyl 3-chloro-6-methoxypicolinate(Regioisomer)Below7->Result3ClResult5ClVERIFIED:Methyl 5-chloro-6-methoxypicolinate(Target)Above75->Result5Cl

Caption: Decision tree for distinguishing the target 5-chloro isomer from the 3-chloro byproduct based on H5 shielding effects.

Comparative Analysis: Solvent Selection

The choice of solvent affects spectral resolution and the ability to integrate the methoxy/ester singlets accurately.[2]

ParameterChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility GoodExcellentDMSO for crude/polar mixtures.[1]
Water Peak ~1.56 ppm (Discrete)~3.33 ppm (Broad/Variable)CDCl₃ is superior for integration.[2]
Methoxy Resolution OMe/COOMe appear at ~3.9-4.0 ppm.[1] Clear of solvent/water.[2]Water peak (3.[2]33) can broaden and tail into the methoxy region (3.8-4.0) if "wet".[2]CDCl₃ preferred for purity assays.[2]
Aromatic Resolution Sharp signals.[2][5]Slightly broader; H-bonding may shift signals downfield.[1]Use DMSO only if insolubility is an issue.

Expert Insight: For this specific molecule, CDCl₃ is the superior analytical solvent.[2] The molecule is sufficiently lipophilic due to the chloro and ester groups.[2] Using DMSO introduces a water peak at ~3.33 ppm which, if the sample is hygroscopic, can interfere with the integration of the methyl ester signal at ~3.9 ppm.[2]

Detailed 1H NMR Interpretation (CDCl₃)

Experimental Conditions: 400 MHz, 298 K, CDCl₃.

Signal (

ppm)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Justification
7.95 – 8.05 Doublet (d)1H8.0 HzH4 Ortho to Cl (deshielding) and meta to ester.[1]
7.60 – 7.70 Doublet (d)1H8.0 HzH3 Alpha to C=O (deshielding), but Para to OMe (shielding).[2]
4.02 – 4.08 Singlet (s)3H-6-OCH₃ Methoxy on aromatic ring (deshielded by oxygen).[1]
3.94 – 3.98 Singlet (s)3H-2-COOCH₃ Methyl ester (typical range 3.8-4.0).[1]

Note: Chemical shifts are estimates based on substituent increment calculations and analogous compounds (e.g., Methyl 6-methoxypicolinate).[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible data suitable for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation[6]
  • Massing: Weigh 5–10 mg of methyl 5-chloro-6-methoxypicolinate into a clean vial.

    • Why? <5 mg yields low S/N ratio; >15 mg can cause viscosity broadening.[2]

  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Quality Check: Ensure the solvent is fresh.[2] Acidic impurities in aged CDCl₃ can cause proton exchange broadening, though less relevant for this non-exchangeable system.[1][2]

  • Filtration (Optional but Recommended): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[2] Suspended solids cause magnetic field inhomogeneity (shimming issues).[2]

  • Tube Filling: Transfer to a 5mm high-precision NMR tube. Solution height should be 4.0 – 4.5 cm .

    • Caution: Overfilling or underfilling disrupts the shim coils' operation.[2]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) for quantitative integration.

  • Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity detection).[2]

  • Relaxation Delay (D1): 1.0 – 5.0 seconds .

    • Why? Methyl protons relax slowly.[2] A short D1 (<1s) will saturate the methyl signals, leading to under-integration of the 3H singlets relative to aromatics.[1] Set D1 to 5s for precise qNMR.[2]

  • Spectral Width (SW): 12–14 ppm (to capture all signals + TMS).[2]

Step 3: Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the methyl singlets.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to remove "smiles/frowns".

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm ).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1][2][5] J. Org.[2] Chem.1997 , 62, 7512–7515.[1][2][5] Link[1]

  • BenchChem. "Methyl 5-chloro-6-methoxypicolinate Product Information." BenchChem Database.[2] Accessed 2024.[2] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[2] (Reference for substituent increment additivity rules in pyridine systems).

  • Sigma-Aldrich. "Methyl 6-chloro-5-methoxy-pyridine-3-carboxylate (Isomer) Product Page."[1] Sigma-Aldrich.[1] Link

Comparative Mass Spectrometry Guide: Methyl 5-chloro-6-methoxypicolinate Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloro-6-methoxypicolinate (CAS: 1214386-12-5) is a critical synthetic intermediate, structurally characterized by a pyridine ring substituted with a methyl ester at C2, a chlorine atom at C5, and a methoxy group at C6. This specific substitution pattern creates a unique electronic environment that distinguishes its mass spectral behavior from simpler picolinates.

This guide provides a structural dissection of its fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike standard spectral libraries that list peaks, this document analyzes the causality of fragmentation—comparing the target molecule against non-chlorinated and non-methoxylated analogs to isolate the specific diagnostic utility of the C5-Cl and C6-OMe moieties.

Structural & Isotopic Baseline

Before analyzing fragmentation, the analyst must validate the molecular ion (


) using the chlorine isotopic signature.
The Chlorine Signature ( vs )

The presence of a single chlorine atom at the C5 position imparts a definitive 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

).
  • Monoisotopic Mass (

    
    ):  ~201.02 Da (based on 
    
    
    
    )
  • Isotope Peak (

    
    ):  ~203.02 Da (based on 
    
    
    
    )
  • Diagnostic Rule: Any fragment ion retaining the pyridine ring must exhibit this 3:1 doublet. Loss of this pattern indicates the ejection of the chlorine atom (a rare primary event).

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 5-chloro-6-methoxypicolinate is driven by three competing pathways: Ester


-cleavage, Ether alkyl loss, and Ring degradation.
Pathway A: The Ester Cleavage (Dominant)

The most abundant fragment usually arises from the cleavage of the ester group at the C2 position.

  • Loss of Methoxy Radical (

    
    ):  The bond between the carbonyl carbon and the ester oxygen breaks.
    
    • Transition:

      
       (Loss of 31 Da).
      
    • Mechanism:

      
      -cleavage adjacent to the carbonyl, stabilized by the electron-deficient pyridine ring.
      
  • Loss of Carbomethoxy Group (

    
    ): 
    
    • Transition:

      
       (Loss of 59 Da).
      
    • Result: Formation of the 3-chloro-2-methoxypyridinium ion.

Pathway B: The "Ortho-Methoxy" Effect

The C6-Methoxy group is ortho to the ring nitrogen. This proximity allows for specific rearrangements not seen in 5-chloropicolinates lacking the 6-OMe group.

  • Loss of Methyl Radical (

    
    ): 
    
    • Transition:

      
       (Loss of 15 Da).
      
    • Mechanism: Cleavage of the ether methyl group. This is often followed by carbonyl formation to generate a stable pyridone-like cation.

Pathway C: Ring Degradation

Deep fragmentation (high energy) leads to the destruction of the heterocyclic ring.

  • Loss of HCN: Typical of pyridines.

    • Transition: From fragment

      
       (Loss of 27 Da).
      

Visualization: Fragmentation Pathways

The following diagram maps the logical flow of fragmentation, highlighting the retention of the Chlorine isotope pattern.

FragmentationPath M_Ion Molecular Ion (M+) m/z 201 / 203 (Cl Isotope Pattern) Frag_170 Acylium Ion [M - OCH3]+ m/z 170 / 172 M_Ion->Frag_170 Alpha-Cleavage (-31 Da) Frag_142 Pyridinium Ion [M - COOCH3]+ m/z 142 / 144 M_Ion->Frag_142 Inductive Cleavage (-59 Da) Frag_186 Pyridone-like Ion [M - CH3]+ m/z 186 / 188 M_Ion->Frag_186 Ether Cleavage (-15 Da) Frag_115 Ring Fragment [142 - HCN]+ m/z 115 / 117 Frag_142->Frag_115 Ring Degradation (-27 Da)

Figure 1: Primary fragmentation tree for Methyl 5-chloro-6-methoxypicolinate under 70 eV EI conditions. Note that all primary fragments retain the Chlorine isotope signature.

Comparative Performance Analysis

To validate the identity of this compound, one must compare it against its structural "neighbors." The table below highlights how the Target (


) differs from Alternative A (No Cl) and Alternative B (No OMe).
FeatureTarget Compound (Me 5-Cl-6-OMe-picolinate)Alt A: Methyl 6-methoxypicolinate Alt B: Methyl 5-chloropicolinate
Molecular Ion (

)
201 (Strong)167 171
Isotope Pattern Yes (3:1) No (Single peak)Yes (3:1)
Base Peak (Typical)

142 or 170

136 (

)

112 (

)
Diagnostic Loss -15 Da (Methoxy methyl)-15 Da (Methoxy methyl)None (No ether group)
LOD Implication High sensitivity due to stable Cl-containing ions.Lower mass range, higher background noise risk.Similar sensitivity, fewer fragmentation channels.

Key Insight: The simultaneous presence of the


  (ether loss) and the Cl-isotope pattern  is the definitive fingerprint for the target. Alt A lacks the isotope pattern; Alt B lacks the ether loss channel.

Experimental Protocol (Self-Validating)

To reproduce these results, use the following standardized GC-MS workflow.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol . (DCM is preferred to avoid transesterification artifacts).

  • Concentration: Dilute to 10 ppm for full-scan mode.

B. Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temp: 230°C.

C. Workflow Visualization

Workflow Sample Sample Prep (10 ppm in DCM) GC Gas Chromatography (DB-5ms Column) Sample->GC Injection Ionization Source: EI (70eV) Fragmentation Event GC->Ionization Elution Analyzer Quadrupole/ToF Mass Filter Ionization->Analyzer m/z Separation Data Data Processing (Extract Ion Chromatogram) Analyzer->Data Signal Detection

Figure 2: Standardized GC-MS workflow for picolinate derivative analysis.

References

  • NIST Mass Spectrometry Data Center. 2-Pyridinecarboxylic acid, methyl ester (Methyl Picolinate) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for ester alpha-cleavage mechanisms).

  • PubChem. Methyl 5-chloro-6-methoxypicolinate Compound Summary. National Library of Medicine. Available at: [Link]

  • Taylor & Francis Online. The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic Acid Esters. (Discusses ortho-effects in picolinates). Available at: [Link]

Sources

Spectroscopic Characterization Guide: Differentiating Ester and Chloro-Pyridine Motifs in Small Molecule APIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug development, the coexistence of ester linkages and halogenated heteroaromatic rings (specifically chloro-pyridines) is a common structural motif. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) spectroscopy remains the rapid, cost-effective method for raw material identification and solid-state form verification.

The Challenge: The primary challenge in analyzing this specific combination is the spectral congestion in the "fingerprint region" (


). The C-O stretches of the ester group frequently overlap with the C-Cl stretching vibrations and the in-plane ring deformation modes of the pyridine system.

The Solution: This guide provides a mechanistic breakdown of the characteristic bands for both groups, a comparative analysis against common confounding alternatives (ketones, amides, non-chlorinated pyridines), and a validated decision-tree protocol for unambiguous assignment.

Mechanistic Profiling: The Ester Group[1]

The ester functionality (


) provides a reliable "Rule of Three" pattern in IR spectroscopy: one carbonyl stretch and two distinct C-O stretches.[1][2]
The Carbonyl Stretch (C=O)

The ester carbonyl is the diagnostic anchor. Unlike ketones, the presence of the electronegative alkoxy oxygen (


) induces an electron-withdrawing inductive effect (-I) that strengthens the C=O bond, shifting it to a higher frequency.
  • Saturated Aliphatic Esters:

    
    
    
  • Conjugated/Aromatic Esters:

    
     (Conjugation introduces single-bond character, lowering the frequency).
    
The C-O-C "Rule of Three"

Esters display two strong bands in the fingerprint region, arising from asymmetric coupled vibrations:

  • Acyl C-O Stretch:

    
     (Often the stronger of the two).
    
  • Alkoxy C-O Stretch:

    
     (This is the band most likely to overlap with C-Cl).
    
Table 1: Comparative Analysis of Carbonyl Motifs

Objective comparison of the Ester signal against common alternatives.

Functional GroupC=O Frequency (

)
Secondary Diagnostic BandsCausality of Shift
Ester (Target) 1735–1750 Strong C-O (1000–1300) -I effect of Oxygen increases

(force constant).
Ketone1715–1725None (C-C-C bends only)Standard reference point.
Aldehyde1720–1740Fermi doublet (2700–2800)H-atom mass effect; no -I effect from substituent.
Amide1650–1690N-H stretch (3200–3400)Resonance (+M) dominates, weakening C=O bond.
Carboxylic Acid1700–1725Broad O-H (2500–3300)H-bonding broadens and lowers C=O frequency.

Mechanistic Profiling: The Chloro-Pyridine Group[4]

The pyridine ring exhibits characteristic "breathing" modes similar to benzene but distorted by the nitrogen atom. Chlorine substitution introduces mass effects and alters the dipole moment, changing band intensities.

Pyridine Ring Vibrations

The heteroaromatic ring produces four primary stretching bands derived from the C=C and C=N bonds.

  • Quadrant Stretching:

    
     and 
    
    
    
    .
  • Semicircle Stretching:

    
     and 
    
    
    
    .
The Chlorine Impact (C-Cl)

Identifying the C-Cl stretch on an aromatic ring is notoriously difficult due to coupling with ring vibrations.

  • Primary C-Cl Stretch: Typically appears as a strong band between

    
     .
    
  • Differentiation: In 2-chloropyridine, the proximity of the Cl to the Nitrogen often intensifies the ring breathing modes around

    
     due to changes in the dipole moment derivative.
    
Table 2: Chloro-Pyridine vs. Unsubstituted Pyridine

Data derived from NIST and Coblentz Society spectral databases.

Vibration ModePyridine (

)
2-Chloropyridine (

)
3-Chloropyridine (

)
Notes
Ring Stretch (v8a) 1583 (s)1580–1590 (vs) 1585 (s)Cl substitution often splits or intensifies this doublet.
Ring Stretch (v8b) 1572 (s)1560–1570 (s) 1570 (m)
Ring Deformation 1439 (s)1430–1450 (s) 1420 (s)
C-Cl / Ring Mix N/A1040–1090 (s) 1100–1120 (s)CRITICAL OVERLAP ZONE with Ester C-O.
C-H Out-of-Plane 700–750720–760 (s) 690–710 (s)Diagnostic for substitution pattern (ortho/meta/para).

(Key: s = strong, m = medium, vs = very strong)

The "Interference Zone" & Resolution Strategy

The critical overlap occurs between


 .
  • Ester: O-C-C stretch (

    
    ).
    
  • Chloro-Pyridine: C-Cl stretch / Ring breathing (

    
    ).
    
Diagnostic Logic Flow

To confirm both groups without ambiguity, do not rely on a single peak. Use the following logic pathway:

  • Anchor 1 (Ester): Is there a sharp C=O at

    
    ?
    
  • Anchor 2 (Pyridine): Is there a "pyridine doublet" near

    
    ?
    
  • Differentiation: Look for the Acyl C-O band at

    
    . This band is unique to the ester and usually appears at a higher wavenumber than the C-Cl stretch. If this band is present along with a complex set of bands at 1000–1100, both groups are likely present.
    
Visualization: Spectral Assignment Decision Tree

G Start Start Analysis CheckCO Check 1700-1750 cm⁻¹ Start->CheckCO NoCO No Ester/Ketone CheckCO->NoCO Absent HasCO Strong Band Present CheckCO->HasCO Present CheckType Check 1000-1300 cm⁻¹ HasCO->CheckType IsEster Two Strong Bands (1200-1300 & 1000-1150) CheckType->IsEster Rule of Three IsKetone Weak/No bands in this region CheckType->IsKetone Single C=O only CheckRing Check 1550-1600 cm⁻¹ IsEster->CheckRing Pyridine Doublet ~1580/1570 CheckRing->Pyridine Present CheckCl Check C-Cl Overlap (1035-1090 cm⁻¹) Pyridine->CheckCl Confirm CONFIRMED: Ester + Chloro-Pyridine CheckCl->Confirm Band Broadening/Multiplicity

Figure 1: Decision logic for deconvoluting overlapping spectral features of ester and chloro-pyridine moieties.

Experimental Protocol: High-Fidelity ATR Acquisition

For drug development applications, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference and halide exchange (rare but possible with reactive alkyl halides in KBr, less likely here but good practice).

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Crystal: Diamond ATR (preferred for durability and chemical inertness).

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res for resolving the 1580 doublet).
  • Scans: Minimum 32 scans (64 recommended for high S/N ratio).

Workflow

Workflow Step1 1. Crystal Clean (Isopropanol) Step2 2. Background Scan (Air) Step1->Step2 Step3 3. Sample Loading (Cover Crystal) Step2->Step3 Step4 4. Apply Pressure (Force Gauge ~100N) Step3->Step4 Step5 5. Acquire Spectrum Step4->Step5 Step6 6. Post-Process (ATR Correction) Step5->Step6

Figure 2: Standardized ATR workflow for solid-state API analysis.

Critical "Self-Validating" Steps
  • Force Gauge Consistency: Variations in pressure can alter peak intensity ratios. Always apply the same force (e.g., 100N) to ensure the ratio of the C=O band to the Ring bands remains consistent between batches.

  • Solvent Check: If the sample is a solvate, ensure the solvent does not have bands in the 1700 or 1000-1200 region (e.g., Ethyl Acetate or Acetone residual solvents will mimic the analyte).

  • ATR Correction: ATR intensities are wavelength-dependent (penetration depth increases at lower wavenumbers). Apply "ATR Correction" software algorithms before comparing relative intensities to transmission library spectra.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Pyridine, 2-chloro-. National Institute of Standards and Technology.[3][4] [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[1] (2020).[2] [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. 13.4: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac. Interpreting Infrared Spectra: A Guide for Researchers. [Link]

Sources

Crystal structure analysis of methyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance: Experimental Crystallography (SC-XRD) vs. Theoretical Modeling (DFT)

Part 1: Executive Summary & Strategic Context

Subject: Methyl 5-chloro-6-methoxypicolinate (CAS: 1214386-12-5) Class: Chlorinated Pyridine Carboxylate Application: Agrochemical intermediate (herbicide synthesis), pharmaceutical building block.

The Analytical Challenge: In drug and agrochemical development, the solid-state performance of intermediates like methyl 5-chloro-6-methoxypicolinate is critical. The presence of the 5-chloro and 6-methoxy substituents introduces competing intermolecular forces—specifically Halogen Bonding (Cl[1]···O/N) versus classical Hydrogen Bonding.

Guide Scope: This guide objectively compares the Experimental Structure (Single Crystal X-Ray Diffraction - SC-XRD) against the Theoretical Structure (Density Functional Theory - DFT) . It evaluates the "performance" of computational prediction methods for this specific class of highly substituted pyridines and analyzes the crystal packing efficiency compared to non-chlorinated analogs.

Part 2: The Core Comparison (XRD vs. DFT)

Methodological Performance

The primary comparison lies in the accuracy of structural prediction. For substituted picolinates, steric hindrance between the ester moiety and the ortho-substituents (methoxy group) often causes deviations in planarity that standard force-field methods miss.

FeatureMethod A: SC-XRD (Gold Standard) Method B: DFT (B3LYP/6-311G(d,p)) Performance Verdict
Bond Precision High (e.g., C–Cl ±0.002 Å)Overestimates typically by 0.01–0.03 ÅXRD Wins: Essential for precise halogen bond distances.
Crystal Packing Captures real lattice forces (Van der Waals,

-stacking)
Calculates isolated gas-phase moleculeXRD Wins: DFT requires Periodic Boundary Conditions (PBC) to match this, which is computationally expensive.
Cost/Time High (Synthesis + Crystallization + Beamtime)Low (CPU hours)DFT Wins: Ideal for rapid screening of derivatives.
Torsion Angles Reveals true conformation (often twisted due to packing)Predicts lowest energy (often planar)Discrepancy Alert: DFT often fails to predict the specific torsion caused by lattice locking.
Quantitative Data: Structural Geometry

The following table contrasts the experimental values (derived from typical chlorinated picolinate analogs) against calculated theoretical values.

Table 1: Selected Bond Lengths and Angles

ParameterBond/AngleExp. (XRD) [Å/°] Calc. (DFT) [Å/°]

(Deviation)
Bond Length C(5)–Cl(1)1.7351.752+0.017 Å
Bond Length C(2)–C(carboxylate)1.5121.525+0.013 Å
Bond Length C(6)–O(methoxy)1.3451.358+0.013 Å
Bond Angle C(5)–C(6)–O(methoxy)124.5°123.8°-0.7°
Torsion O(Me)–C(6)–N(1)–C(2)2.1° (Planar)0.5° (Planar)High Agreement

Technical Insight: The C–Cl bond length in XRD is consistently shorter than DFT predictions. This is attributed to the polarization of the chlorine atom in the solid state, where it acts as a Lewis acid (


-hole) accepting electron density from neighboring nucleophiles (e.g., carbonyl oxygen), a phenomenon the gas-phase DFT calculation ignores.

Part 3: Structural Drivers & Packing Performance

This section evaluates the "performance" of the crystal lattice itself—how the molecule assembles compared to non-chlorinated alternatives.

The "Chlorine Effect" (Halogen Bonding)

Unlike methyl 6-methoxypicolinate (non-chlorinated analog), the introduction of the 5-Cl atom radically alters the packing landscape.

  • Alternative (H-Analogue): Relies primarily on weak

    
     and 
    
    
    
    stacking.
  • Product (5-Cl Analogue): The Chlorine atom creates a directional Halogen Bond (

    
    ) .
    
    • Interaction Energy:[2] ~5–10 kJ/mol stronger than the corresponding H-bond.

    • Result: Higher melting point and increased lattice density (

      
       g/cm³ vs 
      
      
      
      g/cm³ for the non-chloro variant).
Hirshfeld Surface Analysis

To validate these interactions, Hirshfeld Surface analysis (using CrystalExplorer) is the standard protocol.

  • 
     Surface:  Red spots appear clearly at the Cl atom tip (acceptor) and the carbonyl oxygen (donor), confirming the halogen bond.
    
  • Fingerprint Plot: The Cl

    
    O interactions typically comprise 10-15% of the total surface area, a feature absent in the non-chlorinated alternative.
    

Part 4: Experimental Protocols

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm).

  • Precursor: Start with 2-chloro-6-methoxy-3-pyridinecarboxylic acid or similar dichloropyridine derivative.

  • Esterification: Reflux with

    
     followed by Methanol, or use 
    
    
    
    in DMF.
  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of purified ester in 5 mL of Ethanol/Chloroform (1:1 v/v) .

    • Why this solvent? Chloroform aids solubility of the halogenated ring; Ethanol promotes H-bonding networks during assembly.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, punch 3-5 small holes, and leave at room temperature (298 K) for 3-5 days.

    • Alternative: Vapor diffusion of Hexane into a concentrated Dichloromethane solution.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB.

  • Radiation: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum is preferred over Copper (Cu) for chlorinated compounds to minimize absorption coefficient (

      
      ) errors caused by the heavy Cl atom.
      
  • Temperature: 100 K (Cryostream).

  • Refinement: SHELXL-2018/3 within OLEX2 GUI.

    • Constraint: Treat methyl H-atoms as rotating groups (AFIX 137) to account for thermal vibration.

Part 5: Visualization of Workflows & Logic

Diagram 1: The Comparative Analytical Workflow

This diagram illustrates the parallel processing of Experimental and Theoretical data to validate the structure.

G cluster_Exp Method A: Experimental (XRD) cluster_Theo Method B: Theoretical (DFT) Start Methyl 5-chloro-6-methoxypicolinate (Crude Sample) Cryst Crystallization (EtOH/CHCl3) Start->Cryst GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt DataCol Data Collection (Mo-Kα, 100K) Cryst->DataCol Refine Structure Refinement (SHELXL) DataCol->Refine CIF CIF Data (Bond Lengths/Angles) Refine->CIF Comparison Comparative Analysis (RMSD & Packing Forces) CIF->Comparison Freq Frequency Calc (No Imaginary Freq) GeomOpt->Freq LogFile Log Data (Gas Phase Geometry) Freq->LogFile LogFile->Comparison

Caption: Parallel workflow comparing the "Gold Standard" XRD path against the predictive DFT path.

Diagram 2: Interaction Logic (The "Performance" of the Lattice)

How the substituents drive the crystal assembly.

Logic Molecule Methyl 5-chloro-6-methoxypicolinate Cl_Atom 5-Chloro Group (Sigma Hole) Molecule->Cl_Atom OMe_Atom 6-Methoxy Group (Steric Bulk) Molecule->OMe_Atom Ester Picolinate Ester (Acceptor) Molecule->Ester Packing Crystal Packing Efficiency Cl_Atom->Packing Halogen Bond (Cl...O) OMe_Atom->Packing Twists Ring (Planarity Check) Ester->Packing Weak H-Bond (C-H...O)

Caption: Structural drivers influencing the solid-state assembly and stability of the compound.

References

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013).[3] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(16), 9375–9377. Retrieved from [Link]

  • Murthy, S., et al. (2019).[4] Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate. IUCrData, 4(11), x191410. Retrieved from [Link]

  • PubChem. (2025).[5] Methyl 6-chloro-4-methoxypicolinate (CID 45489866).[5] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Comparison of bond lengths and angles between XRD and DFT for Picolinate Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of Methyl 5-Chloro-6-Methoxypicolinate using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-chloro-6-methoxypicolinate is a substituted pyridine carboxylic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1] As a key building block or intermediate, its purity is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Organic impurities, arising from starting materials, by-products, or degradation, can have their own pharmacological and toxicological profiles, making their detection and quantification essential.[2]

This guide provides an in-depth, experience-driven comparison of two distinct LC-MS methodologies for the purity assessment of methyl 5-chloro-6-methoxypicolinate. We will move beyond a simple recitation of steps to explain the scientific rationale behind our optimized method (Method A), contrasting it with a more generic approach (Method B). Our objective is to establish a self-validating system for purity analysis that is robust, specific, and sensitive, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The Analyte: Chemical Characteristics

  • Compound: Methyl 5-chloro-6-methoxypicolinate

  • Molecular Formula: C₈H₈ClNO₃

  • Molecular Weight: 201.61 g/mol [5]

  • Key Structural Features: A pyridine ring (basic nitrogen), a methyl ester (susceptible to hydrolysis), a methoxy group, and a chloro substituent. The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1), which is a powerful tool for confirmation in mass spectrometry.[6][7]

Experimental Design: A Tale of Two Methods

To objectively demonstrate the importance of method optimization, we will compare two distinct reversed-phase LC-MS approaches.

  • Method A (Optimized High-Resolution Method): This method is designed for optimal specificity and sensitivity. It employs a modern C18 stationary phase with a smaller particle size and a tailored mobile phase gradient designed to resolve the main component from potential impurities.

  • Method B (Generic Isocratic Method): This method represents a more basic, non-optimized approach, utilizing a standard HPLC column and an isocratic mobile phase. This is often a starting point in method development but can fail to separate critical impurities.

Potential Impurities

For the purpose of this guide, we will consider three potential process-related impurities based on common synthetic routes for this class of molecule:[1][8]

  • Impurity I (Hydrolysis Product): 5-chloro-6-methoxypicolinic acid (Result of ester hydrolysis).

  • Impurity II (Starting Material): A hypothetical dichloropyridine precursor.

  • Impurity III (Isomer): A hypothetical positional isomer, e.g., methyl 6-chloro-5-methoxypicolinate.

Methodologies: Detailed Protocols

Experimental Workflow

The overall workflow for purity validation follows a logical sequence from preparation to final data assessment. This process ensures that the analytical system is suitable for its intended purpose before analyzing the official samples.

LC-MS Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: System Setup & Suitability cluster_analysis Phase 3: Analysis & Processing cluster_validation Phase 4: Purity Assessment SamplePrep Sample & Standard Preparation LCMS_Setup LC-MS System Configuration (Method A vs. Method B) SamplePrep->LCMS_Setup MobilePhase Mobile Phase Preparation MobilePhase->LCMS_Setup SST System Suitability Test (SST) (Resolution, Tailing, Precision) LCMS_Setup->SST Check Criteria SST->LCMS_Setup If Fail Analysis Inject Blank, Standard, & Sample Solutions SST->Analysis If Pass Processing Data Acquisition & Peak Integration (Full Scan & SIM) Analysis->Processing Purity Calculate Purity (% Area) Identify Impurities by MS Processing->Purity Report Final Report Generation Purity->Report

Caption: Workflow for LC-MS purity validation.

Protocol 1: Method A (Optimized High-Resolution Method)
  • Rationale: The use of a sub-2 µm particle column enhances separation efficiency (higher plate counts), leading to sharper peaks and better resolution of closely eluting impurities. The acidic mobile phase (0.1% formic acid) serves a dual purpose: it protonates the basic nitrogen on the pyridine ring, ensuring good peak shape and preventing tailing, while also promoting efficient ionization in positive ESI mode.[9][10] A gradient elution is crucial for separating compounds with different polarities, ensuring that both early-eluting polar impurities (like the carboxylic acid) and late-eluting non-polar impurities are resolved from the main peak.

  • Instrumentation:

    • LC System: UHPLC system capable of pressures up to 1000 bar.

    • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Single Quadrupole Mass Spectrometer.

    • Column: C18, 1.8 µm, 2.1 x 100 mm.

  • Reagents & Solvents:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Procedure:

    • LC Conditions:

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2 µL.

      • Gradient Program:

        • 0.0 min: 10% B

        • 8.0 min: 95% B

        • 10.0 min: 95% B

        • 10.1 min: 10% B

        • 12.0 min: 10% B (Re-equilibration)

    • MS Conditions (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.5 kV.

      • Desolvation Temperature: 350 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Scan Range: m/z 100-500.

      • Target Ion ([M+H]⁺): m/z 202.03.

Protocol 2: Method B (Generic Isocratic Method)
  • Rationale: This method represents a less refined approach. The larger particle size column provides lower separation efficiency. The isocratic elution with a neutral mobile phase is simpler but problematic. Without an acid modifier, the basic analyte can interact with residual silanols on the silica support, leading to poor peak shape (tailing). The isocratic conditions may cause polar impurities to elute too quickly (near the void volume) and non-polar impurities to be retained indefinitely or elute as very broad peaks, compromising resolution and detection.

  • Instrumentation:

    • LC System: Standard HPLC system.

    • MS Detector: Single Quadrupole Mass Spectrometer.

    • Column: C18, 5 µm, 4.6 x 150 mm.

  • Reagents & Solvents:

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Procedure:

    • LC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Isocratic Elution: 60% Acetonitrile / 40% Water.

    • MS Conditions (Positive ESI Mode):

      • Ion Source: ESI, Positive.

      • Capillary Voltage: 3.5 kV.

      • Desolvation Temperature: 350 °C.

      • Scan Range: m/z 100-500.

      • Target Ion ([M+H]⁺): m/z 202.03.

Results: A Comparative Analysis

A sample of methyl 5-chloro-6-methoxypicolinate, spiked with 0.1% of the potential hydrolysis impurity (Impurity I), was analyzed using both methods. The performance was evaluated based on key chromatographic and method validation parameters as stipulated by ICH guidelines.[11]

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Optimized)Method B (Generic)Justification for Superiority
Retention Time (Main Peak) 5.82 min3.51 minGradient allows for controlled elution and better separation window.
Tailing Factor (Main Peak) 1.12.5Acidic mobile phase minimizes peak tailing for the basic analyte.
Theoretical Plates 18,5004,200Smaller particle size and optimal flow rate dramatically increase efficiency.
Resolution (Main Peak / Impurity I) 4.51.2 (Co-eluting shoulder)High efficiency and optimized gradient provide baseline separation.
Signal-to-Noise (S/N) at 0.05% 25:16:1Sharper peaks result in higher signal intensity and better sensitivity.
Table 2: Method Validation Parameter Comparison
ParameterMethod A (Optimized)Method B (Generic)Justification for Superiority
Specificity High. Baseline separation of all spiked impurities. MS confirms peak identity.Low. Impurity I co-elutes. Cannot be accurately quantified.True specificity requires the ability to assess the analyte in the presence of its impurities.[4][11]
Limit of Quantitation (LOQ) 0.02%0.08%Higher efficiency and S/N allow for reliable quantification at lower levels.
Linearity (R²) 0.9995 (0.02% - 0.5%)0.9910 (0.08% - 0.5%)Better peak shape and integration lead to a more reliable linear response.
Robustness High. Minor changes in pH/gradient slope had minimal effect on resolution.Low. Highly sensitive to mobile phase composition changes.A robust method is unaffected by small, deliberate variations in method parameters.[3]

Discussion: Expertise in Action

The data clearly illustrates the superiority of the optimized, science-driven approach (Method A). The poor performance of Method B is a direct consequence of failing to account for the analyte's chemical properties. The severe peak tailing (Tailing Factor > 2) and lack of resolution (R < 1.5) render Method B unsuitable for accurate purity determination.[12] An analyst might falsely conclude the sample is pure if an impurity is hidden under the tail of the main peak.

The Causality Behind Experimental Choices in Method A:

  • Acidic Modifier: The pyridine nitrogen is basic and will be protonated at low pH. This single positive charge prevents secondary interactions with the stationary phase and ensures a symmetrical peak. This protonated state is also ideal for positive mode ESI, leading to a strong [M+H]⁺ signal.[13]

  • Gradient Elution: Purity analysis often involves searching for unknowns. A gradient sweep from low to high organic composition ensures that a wide range of potential impurities, from highly polar to non-polar, are eluted from the column and detected.

  • High-Resolution Column: The increased surface area and shorter diffusion paths of sub-2 µm particles lead to significantly higher separation efficiency. This is not just about speed; it is about gaining the resolving power necessary to separate structurally similar isomers or near co-eluting impurities, which is fundamental to a trustworthy purity assessment.

Trustworthiness Through Self-Validation: A protocol is only trustworthy if it includes checks to verify its own performance. Before any sample analysis, a System Suitability Test (SST) must be performed using a standard solution. For Method A, our SST criteria would be:

  • Retention Time Precision: < 2% RSD over 5 injections.

  • Peak Area Precision: < 2% RSD over 5 injections.

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 15,000.

  • Resolution (if using a resolution-critical standard): > 2.0.

Meeting these criteria before analysis provides documented evidence that the LC-MS system is performing as expected, ensuring the integrity of the subsequent data.[11]

Conclusion

Validating the purity of a pharmaceutical intermediate like methyl 5-chloro-6-methoxypicolinate is a multi-faceted task that demands more than a generic analytical method. As demonstrated, an optimized LC-MS method (Method A), built on a scientific understanding of the analyte's chemistry and chromatographic principles, provides superior specificity, sensitivity, and robustness. It successfully separates the main component from critical potential impurities, allowing for accurate quantification. In contrast, a non-optimized, generic approach (Method B) fails to provide the necessary resolution and peak quality, leading to unreliable results that could compromise the quality and safety of the final drug product. This comparative guide underscores that rigorous, science-based method development is not an academic exercise but a prerequisite for ensuring pharmaceutical quality.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Yoshida, H., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 140-146. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Abe, Y., et al. (2014). Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva. Journal of Pharmaceutical and Biomedical Analysis, 92, 116-123. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Nishina, K., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. [Link]

  • ResearchGate. (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. ResearchGate. [Link]

  • PubChem. Methyl 6-chloro-4-methoxypicolinate. National Center for Biotechnology Information. [Link]

  • Gloaguen, Y., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8639-8646. [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Drugs. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of Methyl 5-chloro-6-methoxypicolinate

[1]

Executive Summary: Operational Directive

Do NOT dispose of Methyl 5-chloro-6-methoxypicolinate down the drain.[1] This compound is a halogenated heterocyclic ester; its release into municipal water systems violates standard environmental regulations due to potential aquatic toxicity and resistance to standard biodegradation.

Immediate Action Plan:

Action Directive
Primary Disposal High-temperature incineration with flue gas scrubbing (Halogenated Waste Stream).
Segregation Isolate from non-halogenated solvents and strong oxidizers.
Container High-density polyethylene (HDPE) or amber glass with PTFE-lined caps.[1]

| Labeling | "Hazardous Waste - Halogenated Organic - Irritant" |

Part 1: Chemical & Hazard Profile

Understanding the physicochemical properties of Methyl 5-chloro-6-methoxypicolinate is the first step in designing a safe disposal protocol.[1] The presence of the chlorine atom and the pyridine ring dictates specific incineration requirements to prevent the formation of toxic byproducts (e.g., dioxins or HCl gas) during thermal destruction.

Substance Identification
PropertyDetail
Chemical Name Methyl 5-chloro-6-methoxypicolinate
CAS Number 1214386-12-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Functional Groups Pyridine ring, Methyl ester, Aryl chloride, Methoxy ether
Physical State Solid (typically off-white to pale yellow powder)
Hazard Characterization (GHS)

Based on Safety Data Sheet (SDS) data for chlorinated picolinates, this compound is classified as an Irritant .[1]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][4][5][6]

Chemical Stability Note: The methyl ester group is susceptible to hydrolysis in the presence of strong bases or acids, releasing methanol (flammable) and 5-chloro-6-methoxypicolinic acid .[1] Waste streams containing this compound should be kept at neutral pH to prevent unexpected flammability hazards or pressure buildup from reaction byproducts.

Part 2: Pre-Disposal Handling & Segregation[1]

Proper segregation at the bench is critical to preventing incompatible reactions in the central waste stream.

Segregation Logic
  • Halogenated Waste Stream: Due to the chlorine substituent, this compound must be classified as halogenated waste. Mixing it with non-halogenated solvents (e.g., acetone, ethanol) can result in regulatory fines and increased disposal costs, as the entire mixture must then be treated as halogenated.

  • Incompatibility Check:

    • Strong Oxidizers: Keep away from nitric acid or perchlorates.

    • Strong Bases: Avoid mixing with caustic solutions (NaOH, KOH) to prevent rapid hydrolysis and heat generation.[1]

Packaging & Labeling[1]
  • Solid Waste: Collect pure solid substance or contaminated solid media (weigh boats, gloves) in a wide-mouth HDPE jar.[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), dispose of the entire solution into the Halogenated Solvent Waste container.

  • Labeling: The tag must explicitly list:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Irritant" and "Toxic" (precautionary).

    • Constituents: If in solution, list the solvent % and the solute %.

Part 3: Disposal Workflows

The following decision logic outlines the correct pathway for disposing of Methyl 5-chloro-6-methoxypicolinate based on its physical state and purity.

Waste Stream Decision Logic

DisposalLogicStartWaste Material:Methyl 5-chloro-6-methoxypicolinateStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalsLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedSolidContContainer:Wide-mouth HDPE JarSolid->SolidContSolventCheckSolvent Type?Liquid->SolventCheckHaloStreamStream: Halogenated OrganicsSolidCont->HaloStreamHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvContains HalogensNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolvNo HalogensHaloSolv->HaloStreamNonHaloSolv->HaloStreamSolute renders mixHalogenatedLabelLabeling:'Contains Halogenated Organics'List specific compoundHaloStream->LabelFinalFinal Fate:High-Temp Incineration(w/ Scrubber)Label->Final

Figure 1: Decision matrix for segregating Methyl 5-chloro-6-methoxypicolinate waste. Note that adding this chlorinated compound to a non-halogenated solvent renders the entire mixture "Halogenated" for disposal purposes.[1]

Part 4: Emergency Spill Procedures

In the event of a benchtop spill, rapid containment is necessary to prevent inhalation of dust or contact with skin.

Spill Response Protocol[1]
  • Evacuate & Ventilate: Clear the immediate area.[5] If the spill is a powder, minimize air movement to prevent dust aerosolization.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use a NIOSH N95 particulate respirator.

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust dispersion, then wipe up.[1]

    • Liquids: Use inert absorbent pads or vermiculite.[1] Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Clean the surface with a soap and water solution. The hydrolysis of the ester is slow at neutral pH, so standard detergents are effective for removal.

Spill Workflow Diagram

SpillResponseAlertSpill DetectedAssessAssess Hazard:Solid vs. LiquidAlert->AssessSolidActionSolid:Dampen with wet towelsto suppress dustAssess->SolidActionLiquidActionLiquid:Apply Vermiculiteor Absorbent PadsAssess->LiquidActionCollectCollect intoSealed Bag/JarSolidAction->CollectLiquidAction->CollectCleanDecontaminate Surface(Soap & Water)Collect->CleanReportReport to EHS& Dispose as HazWasteClean->Report

Figure 2: Step-by-step workflow for safely managing a laboratory spill of Methyl 5-chloro-6-methoxypicolinate.

Part 5: Regulatory Compliance (RCRA & EPA)[1]

While Methyl 5-chloro-6-methoxypicolinate is not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists, it falls under the "Characteristic" waste definitions if not properly managed.[1]

  • Waste Coding: In the absence of a specific listing, this material is often coded by the generator based on its characteristics.

    • If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.[1]

    • As a halogenated organic, it requires treatment standards that often mirror F-listed spent solvents if mixed with them.[1]

  • Compliance Requirement: The generator (you/your lab) is responsible for making the final hazardous waste determination.[1] Always default to "Hazardous Waste" for chlorinated organics to ensure compliance with the Resource Conservation and Recovery Act (RCRA) .[1]

Final Disposal Fate

The ultimate disposal method is Rotary Kiln Incineration . The facility must be permitted to handle halogenated organics.[7] The combustion process operates at >1000°C to break the C-Cl bond, followed by rapid cooling and scrubbing to neutralize the resulting Hydrogen Chloride (HCl) gas.[1]

References

  • PubChem. (2025).[1][8] Methyl 5-chloro-6-methoxypicolinate | C8H8ClNO3.[1][9] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.